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  • Product: 4-Bromo-2,6-diisopropylphenol
  • CAS: 2432-03-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4-Bromopropofol: Structure, Properties, and Analysis

Abstract This technical guide provides a comprehensive overview of 4-Bromopropofol (4-bromo-2,6-diisopropylphenol), a halogenated analog of the widely used anesthetic, propofol. Designed for researchers, medicinal chemis...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 4-Bromopropofol (4-bromo-2,6-diisopropylphenol), a halogenated analog of the widely used anesthetic, propofol. Designed for researchers, medicinal chemists, and drug development professionals, this document details the molecule's chemical structure, molecular weight, and key physicochemical properties. Furthermore, it outlines a robust, logical synthetic pathway and provides an expert analysis of the expected spectroscopic signatures (Mass Spectrometry and NMR) essential for its identification and characterization. The guide concludes with a summary of its known biological activities and potential therapeutic applications, establishing 4-Bromopropofol as a significant molecule in the exploration of novel therapeutics.

Introduction and Scientific Context

Propofol (2,6-diisopropylphenol) is a cornerstone of modern anesthesia, valued for its rapid onset and short duration of action. The structural modification of this core scaffold offers a fertile ground for developing new chemical entities with unique pharmacological profiles. 4-Bromopropofol emerges from this paradigm, representing a targeted modification where a bromine atom is introduced at the para-position of the phenol ring. This substitution critically alters the molecule's electronic and lipophilic properties, leading to a distinct biological activity profile. Notably, research has indicated that 4-Bromopropofol may function as a muscle relaxant and analgesic by activating glycine receptors, a mechanism distinct from the primary GABAergic activity of propofol.[1] This suggests its potential as a lead compound for developing non-sedative therapeutics for conditions like chronic pain and movement disorders.[1] This guide serves to consolidate the foundational chemical knowledge of 4-Bromopropofol, providing an essential resource for its synthesis, identification, and further investigation.

Chemical Identity and Physicochemical Properties

The fundamental identity of a compound is established by its structure and associated properties. 4-Bromopropofol is systematically named 4-bromo-2,6-di(propan-2-yl)phenol.[2] Its identity is unequivocally confirmed by its Chemical Abstracts Service (CAS) number: 2432-03-3.[2]

Data Presentation: Key Physicochemical Properties

The following table summarizes the essential computed physicochemical properties of 4-Bromopropofol, providing a quantitative basis for experimental design, such as selecting appropriate solvent systems or predicting membrane permeability.

PropertyValueSource
Molecular Formula C₁₂H₁₇BrOPubChem CID 10422572[2]
Molecular Weight 257.17 g/mol PubChem CID 10422572[2]
Exact Mass 256.04628 DaPubChem CID 10422572[2]
XLogP3-AA 4.5PubChem CID 10422572[2]
Hydrogen Bond Donor Count 1PubChem CID 10422572[2]
Hydrogen Bond Acceptor Count 1PubChem CID 10422572[2]
Rotatable Bond Count 2PubChem CID 10422572[2]
Topological Polar Surface Area 20.2 ŲPubChem CID 10422572[2]

Molecular Structure Analysis

The chemical structure of 4-Bromopropofol is foundational to its properties and function. It is composed of a central phenol ring, which is a benzene ring substituted with a hydroxyl (-OH) group. The key features are:

  • Phenolic Core: The hydroxyl group is a critical functional group, capable of acting as a hydrogen bond donor and imparting weakly acidic properties.

  • Ortho-Diisopropyl Substitution: Two bulky isopropyl groups, -CH(CH₃)₂, are positioned at carbons 2 and 6 (ortho to the hydroxyl group). This steric hindrance is a defining feature of the propofol scaffold, influencing receptor binding and metabolic stability.

  • Para-Bromo Substitution: A bromine atom is located at carbon 4 (para to the hydroxyl group). This halogenation significantly increases the molecule's molecular weight and modifies its lipophilicity and electronic character.

Mandatory Visualization: 2D Chemical Structure of 4-Bromopropofol

Caption: 2D structure of 4-bromo-2,6-diisopropylphenol.

Proposed Synthetic Pathway

While specific literature detailing the synthesis of 4-Bromopropofol is sparse, a logical and efficient synthesis can be readily designed based on established principles of organic chemistry. The most direct approach is the electrophilic bromination of the commercially available precursor, propofol (2,6-diisopropylphenol).

Causality Behind Experimental Choices: The hydroxyl group of a phenol is a strongly activating, ortho, para-directing group for electrophilic aromatic substitution. In the case of propofol, the two bulky isopropyl groups at the ortho positions provide significant steric hindrance. This effectively blocks reaction at these sites, making the unsubstituted para position the sole, highly favored site for electrophilic attack. N-Bromosuccinimide (NBS) is selected as the brominating agent due to its ability to provide a low, steady concentration of electrophilic bromine (Br⁺), which minimizes side reactions often associated with using elemental bromine (Br₂), such as over-bromination. Acetonitrile is a suitable polar aprotic solvent for this reaction.

Experimental Protocols: Synthesis via Electrophilic Bromination

Reaction: 2,6-diisopropylphenol → 4-bromo-2,6-diisopropylphenol

Materials:

  • 2,6-diisopropylphenol (Propofol) (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Acetonitrile (CH₃CN), anhydrous

  • Deionized Water

  • Saturated Sodium Thiosulfate (Na₂S₂O₃) solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2,6-diisopropylphenol (1.0 eq). Dissolve the phenol in anhydrous acetonitrile (approx. 5-10 mL per gram of phenol).

  • Cooling: Place the flask in an ice-water bath and stir the solution until the internal temperature reaches 0-5 °C.

  • Reagent Addition: Dissolve N-Bromosuccinimide (1.05 eq) in a minimal amount of anhydrous acetonitrile and add it to a dropping funnel. Add the NBS solution dropwise to the stirred phenol solution over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour, then warm to room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup - Quenching: Upon completion, quench the reaction by adding a small volume of saturated sodium thiosulfate solution to consume any unreacted bromine.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Dilute with ethyl acetate and wash sequentially with deionized water, saturated sodium bicarbonate solution, and finally, brine.

  • Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo using a rotary evaporator to yield the crude product.

  • Purification: The resulting crude 4-Bromopropofol can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.

Spectroscopic Characterization (Predicted)

Spectroscopic analysis is essential for the unambiguous structural confirmation of a synthesized molecule. While experimental spectra are not widely published, the expected ¹H NMR, ¹³C NMR, and Mass Spectrum can be reliably predicted based on the known structure.

Mass Spectrometry

The most telling feature in the mass spectrum of 4-Bromopropofol will be the isotopic signature of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (~51% and ~49%, respectively).[3] This results in a characteristic pattern for the molecular ion.

  • Molecular Ion (M⁺): A pair of peaks of nearly equal intensity will be observed.

    • One peak corresponding to the molecule containing the ⁷⁹Br isotope at m/z ≈ 256.05 .

    • A second peak (the M+2 peak) corresponding to the molecule containing the ⁸¹Br isotope at m/z ≈ 258.05 .

  • Fragmentation: A prominent fragment would likely be the loss of the bromine atom, leading to a peak at m/z ≈ 177, corresponding to the [C₁₂H₁₇O]⁺ fragment.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.[4][5]

¹H NMR (Proton NMR): Due to the molecule's symmetry, the ¹H NMR spectrum is expected to be relatively simple.

Signal AssignmentPredicted δ (ppm)MultiplicityIntegrationRationale
-OH ~4.5 - 5.5Singlet (s)1HPhenolic proton, chemical shift can vary with concentration and solvent.
Ar-H ~7.0 - 7.3Singlet (s)2HTwo equivalent aromatic protons at C3 and C5. They appear as a singlet as they have no adjacent proton neighbors.
-CH(CH₃)₂ ~3.0 - 3.4Septet (sept)2HTwo equivalent methine protons of the isopropyl groups, split by the 6 adjacent methyl protons (n+1 = 7).
-CH(CH₃)₂ ~1.2 - 1.4Doublet (d)12HTwelve equivalent methyl protons from the two isopropyl groups, split by the single adjacent methine proton (n+1 = 2).

¹³C NMR: The spectrum will show distinct signals for each chemically non-equivalent carbon atom.

Signal AssignmentPredicted δ (ppm)Rationale
C-OH (C1) 150 - 155Aromatic carbon attached to the highly electronegative oxygen.
C-CH (C2, C6) 140 - 145Aromatic carbons bearing the isopropyl groups.
C-H (C3, C5) 125 - 130Aromatic carbons bearing hydrogen atoms.
C-Br (C4) 115 - 120Aromatic carbon attached to bromine (heavy atom effect).
-CH(CH₃)₂ 26 - 30Methine carbon of the isopropyl group.
-CH(CH₃)₂ 22 - 25Methyl carbons of the isopropyl group.

Known Biological Activity and Research Applications

The primary interest in 4-Bromopropofol stems from its distinct pharmacological profile compared to its parent compound, propofol. Studies have shown that at sub-anesthetic concentrations, 4-Bromopropofol can reduce the action potential activity of spinal neurons.[1] This effect is mediated through the activation of strychnine-sensitive glycine receptors, generating a tonic inhibitory current.[1]

This mechanism is significant because impaired glycine receptor function is implicated in chronic pain states and movement disorders. By selectively enhancing glycinergic inhibition in the spinal cord, 4-Bromopropofol presents a potential therapeutic strategy. Its activity suggests it could serve as a chemical scaffold for the development of novel, non-sedative, and non-addictive muscle relaxants and analgesics, particularly for conditions such as lower back pain.[1]

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10422572, 4-Bromopropofol. Available: [Link]

  • Yoo, B. W., et al. (2021). Continuous Flow Synthesis of Propofol. Molecules, 26(21), 6437. Available: [Link]

  • Pramanik, A. (2013). An Improved Process For Preparing 2, 6 Diisopropyl Phenol. Indian Patent Application 1420/MUM/2012. Available: [Link]

  • Ahsan, M. Q., et al. (2019). Functionalization of 1,3-Diisopropylbenzene to Probe the Antagonism of Propofol Anesthesia. ACS Chemical Neuroscience, 10(10), 4326–4335. Available: [Link]

  • WO2011161687A1 - Process for preparing extra pure 2, 6-diisopropyl phenol. Google Patents.
  • Nandiwale, K. Y., & Bokade, V. V. (2014). Selective synthesis of propofol (2,6-diisopropylphenol), an intravenous anesthetic drug, by isopropylation of phenol over H-beta and H-mordenite. RSC Advances, 4(61), 32467-32474. Available: [Link]

  • EP0783473B1 - Process for the purification of 2,6-diisopropylphenol. Google Patents.
  • Nandiwale, K. Y., & Bokade, V. V. (2014). Selective synthesis of propofol (2,6-diisopropylphenol), an intravenous anesthetic drug, by isopropylation of phenol over H-beta and H-mordenite. ResearchGate. Available: [Link]

  • Scientific Instrument Services (n.d.). Isotope Distribution Calculator and Mass Spec Plotter. Available: [Link]

  • Chemistry Steps (n.d.). Isotopes in Mass Spectrometry. Available: [Link]

  • Stoetzer, C., et al. (2015). 4-bromopropofol decreases action potential generation in spinal neurons by inducing a glycine receptor-mediated tonic conductance. British Journal of Pharmacology, 172(1), 215-226. Available: [Link]

  • Total Organic Chemistry (2023). Bromo pattern in Mass Spectrometry. YouTube. Available: [Link]

  • LibreTexts Chemistry (2022). 6.4: Isotope Abundance. Available: [Link]

  • Chem Help ASAP (2022). sample 13C NMR spectra of compounds with common functional groups. YouTube. Available: [Link]

  • Allery Chemistry (2024). NMR of 1-bromopropane for A-level Chemistry | H-NMR | Hydrogen NMR splitting patterns. YouTube. Available: [Link]

  • Pearson (n.d.). Describe the 1H NMR spectrum you would expect for each of the following. Available: [Link]

  • University of Calgary (n.d.). Ch13 - Mass Spectroscopy. Available: [Link]

  • LibreTexts Chemistry (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. Available: [Link]

  • Doc Brown's Chemistry (n.d.). C3H7Br CH3CHBrCH3 C-13 nmr spectrum of 2-bromopropane. Available: [Link]

  • Reich, H. J. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. Available: [Link]

  • Oregon State University (n.d.). 13C NMR Chemical Shift. Available: [Link]

  • Integrated Publishing (2020). NMR Spectroscopy: Carbon 13 (13C) NMR and DEPT. YouTube. Available: [Link]

Sources

Exploratory

Difference between propofol and 4-bromopropofol

This guide details the structural, pharmacological, and experimental distinctions between Propofol (the clinical gold standard) and 4-Bromopropofol (a potent halogenated analogue). From General Anesthesia to Spinal Glyci...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the structural, pharmacological, and experimental distinctions between Propofol (the clinical gold standard) and 4-Bromopropofol (a potent halogenated analogue).

From General Anesthesia to Spinal Glycinergic Modulation

Executive Summary

While Propofol (2,6-diisopropylphenol) is the ubiquitous intravenous agent for inducing general anesthesia via cerebral GABA-A receptor modulation, 4-Bromopropofol represents a critical divergence in pharmacodynamics.

The introduction of a bromine atom at the para position shifts the compound's selectivity profile. While 4-bromopropofol retains GABA-A activity, it exhibits a markedly enhanced potency for glycine receptors (GlyRs) , particularly in the spinal cord. This unique profile allows 4-bromopropofol to function as a research probe for isolating spinal inhibitory mechanisms (analgesia/muscle relaxation) distinct from cerebral sedation, although its rapid metabolic clearance limits its systemic utility in rodents via intraperitoneal routes.

Chemical & Physicochemical Architecture

The structural modification from a hydrogen to a bromine atom at the C4 position fundamentally alters the molecule's electronic distribution and lipophilicity without disrupting the steric bulk of the flanking isopropyl groups essential for the "phenolic pocket" binding.

FeaturePropofol4-BromopropofolTechnical Implication
IUPAC Name 2,6-diisopropylphenol4-bromo-2,6-diisopropylphenolPara-halogenation increases lipophilicity.
Molecular Weight 178.27 g/mol ~257.17 g/mol Br is a heavy atom, useful for X-ray anomalous scattering.
Lipophilicity (LogP) ~3.79~4.5 - 4.8 (Predicted)Higher LogP implies faster BBB penetration but also higher sequestration in adipose tissue.
pKa ~11.0~10.0 - 10.5The electron-withdrawing Br stabilizes the phenolate anion slightly, increasing acidity.
Metabolic Stability Moderate (Glucuronidation)Low (Rapid hepatic clearance)The C4-Br bond is metabolically labile; prone to rapid clearance in mice (IP).

Pharmacodynamics: The Receptor Divergence

The defining difference lies in the GABA-A vs. Glycine Receptor selectivity ratio.

Propofol: The GABA-A Specialist
  • Primary Target:

    
    -subunit containing GABA-A receptors.
    
  • Mechanism: Positive Allosteric Modulator (PAM). Potentiates chloride (

    
    ) influx at low concentrations; directly gates the channel at high concentrations.
    
  • Glycine Activity: Weak. Requires high concentrations (>50

    
    M) to modulate GlyRs.
    
4-Bromopropofol: The Glycinergic Modulator
  • Primary Target: Homomeric

    
     Glycine Receptors (GlyRs).
    
  • Mechanism: Acts as a potent PAM of GlyRs at low nanomolar concentrations (e.g., 50 nM).

  • The "Spinal Window": In spinal ventral horn neurons, 4-bromopropofol reduces action potential firing by inducing a tonic glycinergic conductance. This effect is:

    • Blocked by Strychnine (Glycine antagonist).

    • NOT blocked by Bicuculline (GABA-A antagonist).

    • Significance: This proves that at low doses, 4-bromopropofol can selectively dampen spinal excitability (muscle tone/pain) without necessarily triggering full GABAergic sedation.

Mechanistic Pathway Diagram

The following diagram illustrates the divergent signaling pathways and the "Spinal Window" concept.

G Propofol Propofol GABAR GABA-A Receptor (Brain > Spinal) Propofol->GABAR High Potency (EC50 ~5 µM) GlyR Glycine Receptor (Spinal Cord) Propofol->GlyR Low Potency (>50 µM) Bromo 4-Bromopropofol Bromo->GABAR Retained Potency (Non-selective) Bromo->GlyR High Potency (EC50 ~50 nM) Sedation General Anesthesia (Sedation/Hypnosis) GABAR->Sedation SpinalInhib Spinal Inhibition (Muscle Relaxation/Analgesia) GlyR->SpinalInhib

Figure 1: Differential receptor engagement. Note 4-Bromopropofol's dominant pathway toward Glycine Receptors at low concentrations.

Pharmacokinetics & In Vivo Efficacy

A common pitfall in 4-bromopropofol research is the discrepancy between in vitro potency and in vivo effect, particularly in mice.

  • The IP Failure: When injected intraperitoneally (IP) in mice, 4-bromopropofol fails to induce loss of righting reflex (LORR). This is not due to lack of efficacy but due to pharmacokinetics . The compound undergoes extensive first-pass metabolism or sequestration, preventing therapeutic brain concentrations.

  • The IV Success: When administered intravenously (IV) to rats or via bath application to tadpoles, 4-bromopropofol is a potent anesthetic, confirming it crosses the blood-brain barrier and modulates central receptors when bioavailability is maintained.

Experimental Protocols

Synthesis of 4-Bromopropofol

Context: Direct bromination of propofol is the standard laboratory route.

Reagents: Propofol (2,6-diisopropylphenol), Bromine (


) or N-Bromosuccinimide (NBS), Carbon Tetrachloride (

) or Acetonitrile (

).

Protocol:

  • Dissolution: Dissolve 10 mmol of propofol in 20 mL of dry

    
     (or 
    
    
    
    for greener chemistry) in a round-bottom flask shielded from light.
  • Bromination: Cool to 0°C. Add 10.5 mmol of NBS slowly over 15 minutes. Alternatively, add a solution of

    
     (1.0 eq) dropwise.
    
  • Reaction: Stir at room temperature for 2-4 hours. Monitor via TLC (Hexane/Ethyl Acetate 9:1). The product spot will be less polar (higher Rf) than propofol.

  • Quench: Quench with saturated sodium thiosulfate solution to remove excess bromine.

  • Extraction: Extract with dichloromethane (

    
    ). Wash organic layer with water and brine. Dry over 
    
    
    
    .[1]
  • Purification: Evaporate solvent. Purify via silica gel column chromatography (eluent: 100% Hexane

    
     5% EtOAc/Hexane).
    
  • Validation: Confirm structure via

    
    -NMR (loss of the para-H triplet signal at ~6.9 ppm).
    
Electrophysiology: Distinguishing GABA vs. Glycine Currents

Context: To verify the "Spinal Window" effect in spinal slice cultures.

Setup: Whole-cell patch-clamp of ventral horn neurons. Solutions:

  • Pipette Solution: High

    
     (to make 
    
    
    
    currents inward and large at -60 mV).
  • Bath Solution: Artificial Cerebrospinal Fluid (aCSF).

Workflow:

  • Baseline: Record spontaneous inhibitory postsynaptic currents (sIPSCs).

  • Drug Application: Perfusion of 4-Bromopropofol (50 nM) .

    • Observation: Look for an increase in "tonic" holding current (baseline shift) and reduction in action potential firing rate.

  • Differentiation (The Critical Step):

    • Test A (Glycine Confirmation): Washout, then apply Strychnine (1

      
      M)  + 4-Bromopropofol.
      
      • Result: The tonic current and inhibition should be abolished .

    • Test B (GABA Exclusion): Washout, then apply Bicuculline (20

      
      M)  + 4-Bromopropofol.
      
      • Result: The tonic current should persist , confirming it is not mediated by GABA-A receptors.

References

  • Mechanism of Action (Spinal Glycine)

    • Title: 4-Bromopropofol decreases action potential generation in spinal neurons by inducing a glycine receptor-mediated tonic conductance.[2][3]

    • Source: British Journal of Pharmacology (2014).[3]

    • URL:[Link]

  • Receptor Selectivity (GABA vs Glycine)

    • Title: Activation and modulation of recombinant glycine and GABA-A receptors by 4-halogenated analogues of propofol.[4][5]

    • Source: British Journal of Pharmacology (2016).
    • URL:[Link]

  • Anesthetic Potency & Pharmacokinetics

    • Title: Anesthetic properties of 4-iodopropofol: implications for mechanisms of anesthesia.[6] (Note: Establishes the PK failure of halogenated propofols in mice IP vs Rats IV).

    • Source: Anesthesiology (2001).
    • URL:[Link]

  • Continuous Flow Synthesis (Propofol Base Method)

    • Title: Continuous Flow Synthesis of Propofol.[1][7][8]

    • Source: Molecules (2021).[7]

    • URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for 4-Bromopropofol as a Putative Photoaffinity Label for GABA Receptors

For Researchers, Scientists, and Drug Development Professionals Foreword: A Guided Approach to Novel Photoaffinity Labeling The following document provides a comprehensive theoretical and practical framework for utilizin...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Guided Approach to Novel Photoaffinity Labeling

The following document provides a comprehensive theoretical and practical framework for utilizing 4-Bromopropofol as a photoaffinity label to investigate GABA receptor interactions. It is critical to understand that while propofol and its analogues are well-established modulators of GABAA receptors, the specific use of 4-Bromopropofol as a photoaffinity label is an emerging application.[1][2] Therefore, this guide is structured not as a rigid, pre-validated protocol, but as a detailed roadmap for the researcher to establish and validate their own experimental system. We will delve into the principles of aryl halide photochemistry, the essential characterization of the probe, and detailed, adaptable protocols for labeling, detection, and analysis, all grounded in the principles of scientific integrity and self-validation.

Introduction: The Power of Photoaffinity Labeling

Photoaffinity labeling (PAL) is a powerful technique to identify and characterize ligand-protein interactions.[3][4] A photoaffinity label is a compound that binds reversibly to its target protein and, upon photoactivation, forms a covalent bond with the protein at or near the binding site.[5][6] This allows for the irreversible capture of the interaction, enabling the identification of the binding site and the interacting proteins.

Propofol, a widely used intravenous anesthetic, exerts its effects primarily by potentiating the function of γ-aminobutyric acid type A (GABAA) receptors.[1][2] Understanding the precise binding sites of propofol and its analogs is crucial for the development of new therapeutics with improved specificity and fewer side effects. While various propofol analogs bearing traditional photoreactive groups like diazirines have been successfully used to map binding sites on GABAA receptors, the use of aryl halides like the bromo- group in 4-Bromopropofol represents a different, yet potentially effective, approach.[7]

The photochemistry of aryl halides can be exploited for crosslinking to proteins. Upon UV irradiation, the carbon-halogen bond can be cleaved, leading to the formation of a highly reactive aryl radical that can insert into nearby C-H or N-H bonds in the protein, forming a covalent linkage.[8]

Characterization of 4-Bromopropofol as a Photoaffinity Probe

Before embarking on photoaffinity labeling experiments, it is imperative to thoroughly characterize 4-Bromopropofol to ensure it retains the necessary biological activity and binding affinity for GABAA receptors.

Synthesis and Purity Analysis

The synthesis of 4-Bromopropofol should be well-documented, and the final product must be rigorously purified and characterized.

Table 1: Recommended Characterization of 4-Bromopropofol

Analysis Purpose Example Technique(s)
Purity To ensure the absence of confounding contaminants.High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS)
Identity To confirm the chemical structure.Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), MS
Photochemical Properties To determine the optimal wavelength for photoactivation.UV-Vis Spectroscopy
Biological Activity and Binding Affinity

It is crucial to verify that the introduction of the bromine atom at the 4-position does not significantly alter the compound's interaction with the GABAA receptor compared to the parent compound, propofol.

Table 2: Biological Characterization of 4-Bromopropofol

Assay Purpose Example Technique(s)
Functional Assay To confirm that 4-Bromopropofol modulates GABAA receptor function (e.g., potentiation of GABA-induced currents).Electrophysiology (e.g., two-electrode voltage clamp or patch-clamp) on cells expressing GABAA receptors.
Binding Affinity To determine the binding affinity (Kd or Ki) of 4-Bromopropofol for the GABAA receptor.Radioligand binding assays using a known GABAA receptor ligand.

A successful photoaffinity label should exhibit a binding affinity comparable to its parent compound to ensure it occupies the same binding site.[4]

Experimental Protocols: A Step-by-Step Guide

The following protocols are generalized and should be optimized for the specific experimental system (e.g., cell type, receptor subtype, and available equipment).

Materials and Reagents
  • 4-Bromopropofol: Synthesized and characterized as described above. Prepare a stock solution in a suitable solvent (e.g., DMSO) and store protected from light.

  • Biological System:

    • Cultured cells expressing the GABAA receptor subtype of interest (e.g., HEK293, CHO cells).

    • Isolated cell membranes or purified GABAA receptors.

    • Brain tissue homogenates.

  • Buffers: Phosphate-buffered saline (PBS), Tris-buffered saline (TBS), or other appropriate physiological buffers.

  • Protease Inhibitors: A cocktail of protease inhibitors to prevent protein degradation.

  • Quenching Reagent: A scavenger molecule to quench the photoreactive species that diffuses into the bulk solvent, reducing non-specific labeling. Dithiothreitol (DTT) or other thiol-containing compounds can be used.

  • UV Photolysis System: A UV lamp with a specific wavelength output (e.g., 254 nm, 312 nm, or 365 nm). The optimal wavelength should be determined based on the UV-Vis spectrum of 4-Bromopropofol and the desire to minimize protein damage.[9]

  • Detection Reagents:

    • Antibodies specific to the GABAA receptor subunits of interest.

    • If 4-Bromopropofol is radiolabeled (e.g., with ³H or ¹⁴C): Scintillation cocktail and counter.

    • If a tag is incorporated into 4-Bromopropofol (e.g., biotin for affinity purification): Streptavidin-conjugated probes.

    • Mass spectrometry-compatible reagents for protein digestion (e.g., trypsin).

Experimental Workflow

The general workflow for a photoaffinity labeling experiment is as follows:

G cluster_prep Preparation cluster_labeling Labeling cluster_analysis Analysis prep_sample Prepare Biological Sample (Cells, Membranes, etc.) incubation Incubate Sample with 4-Bromopropofol prep_sample->incubation prep_probe Prepare 4-Bromopropofol Working Solution prep_probe->incubation photolysis UV Irradiation (Photocrosslinking) incubation->photolysis quench Quench Reaction photolysis->quench separation Separate Labeled Proteins (SDS-PAGE) quench->separation detection Detect Labeled Proteins (Autoradiography, Western Blot) separation->detection identification Identify Labeled Peptides (Mass Spectrometry) separation->identification

Figure 1. Generalized workflow for photoaffinity labeling.

Detailed Protocol for Photolabeling of GABAA Receptors in Cultured Cells
  • Cell Culture: Plate cells expressing the target GABAA receptor subtype to an appropriate confluency.

  • Incubation:

    • Wash the cells with an appropriate buffer (e.g., PBS).

    • Incubate the cells with varying concentrations of 4-Bromopropofol (e.g., 1-100 µM) in the dark at a controlled temperature (e.g., 4°C or room temperature) for a predetermined time (e.g., 30-60 minutes).

    • Crucial Control: In parallel, incubate a set of cells with 4-Bromopropofol in the presence of a high concentration of a known GABAA receptor ligand (e.g., propofol or GABA) to serve as a competition control. This will help to distinguish specific from non-specific labeling.

  • Photolysis:

    • Place the cells on a cold surface (e.g., an ice-cold metal plate) to minimize heat-induced damage.

    • Irradiate the cells with UV light at the predetermined optimal wavelength and duration. This step requires careful optimization to achieve efficient crosslinking without causing excessive protein degradation.

  • Quenching: Immediately after irradiation, add a quenching reagent (e.g., DTT to a final concentration of 10 mM) to the cells.

  • Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease inhibitors.

  • Downstream Analysis: Proceed with protein separation and detection methods as described below.

Detection and Analysis of Labeled Proteins
  • Separate the cell lysates by SDS-PAGE.

  • Dry the gel and expose it to X-ray film or a phosphor screen.

  • The specifically labeled GABAA receptor subunit should appear as a band at the expected molecular weight, which is significantly reduced in intensity in the competition control lane.

  • Incubate the cell lysates with an antibody specific to a GABAA receptor subunit.

  • Precipitate the antibody-receptor complexes using protein A/G beads.

  • Wash the beads to remove non-specifically bound proteins.

  • Elute the proteins and separate them by SDS-PAGE.

  • Transfer the proteins to a membrane and probe with an antibody that recognizes 4-Bromopropofol (if available) or use a secondary detection method if a tag was incorporated.

  • Isolate the labeled GABAA receptor (e.g., via immunoprecipitation or gel excision).

  • Digest the protein with a specific protease (e.g., trypsin).

  • Analyze the resulting peptides by mass spectrometry (e.g., LC-MS/MS).

  • The peptide covalently modified by 4-Bromopropofol will have a characteristic mass shift.

  • Sequence the modified peptide to identify the specific amino acid residue(s) that form the binding site.

Self-Validating Systems: The Importance of Controls

Every photoaffinity labeling experiment must include a set of controls to ensure the validity of the results.

G cluster_controls Essential Controls main Experimental Condition: + 4-Bromopropofol + UV Light no_uv No UV Light (- UV) main->no_uv Tests for UV-dependent labeling no_probe No 4-Bromopropofol (- Probe) main->no_probe Tests for probe-dependent labeling competition Competition (+ Competitor) main->competition Tests for specific binding site labeling

Figure 2. Essential controls for a photoaffinity labeling experiment.

  • No UV Control: This control ensures that the covalent labeling is dependent on photoactivation and not due to non-specific reactions.

  • No Probe Control: This control accounts for any background signal from the detection method.

  • Competition Control: This is arguably the most critical control. A significant reduction in labeling in the presence of a competing ligand demonstrates that the photoaffinity label is binding to a specific site.[3]

Troubleshooting Common Issues

Table 3: Troubleshooting Guide for Photoaffinity Labeling

Problem Potential Cause(s) Suggested Solution(s)
No or weak labeling - Inefficient photoactivation.- Low binding affinity of the probe.- Probe concentration is too low.- Photolysis conditions are not optimal.- Confirm the photochemical properties of the probe.- Verify the binding affinity of 4-Bromopropofol.- Titrate the probe concentration.- Optimize UV wavelength, intensity, and duration.
High background/non-specific labeling - Probe concentration is too high.- Inefficient quenching.- Non-specific binding of the probe.- Excessive UV exposure causing protein damage.- Reduce the probe concentration.- Optimize the concentration and type of quenching reagent.- Include a competition control.- Reduce UV irradiation time or intensity.
Protein degradation - Excessive UV exposure.- Protease activity.- Reduce UV irradiation time or intensity.- Ensure an adequate concentration of protease inhibitors.

Conclusion: A Path Forward

The use of 4-Bromopropofol as a photoaffinity label for GABA receptors is a promising avenue for research. By following the principles and protocols outlined in this guide, researchers can develop a robust and validated experimental system to elucidate the molecular details of how this important class of compounds interacts with its target. The key to success lies in meticulous characterization of the probe, careful optimization of the experimental conditions, and the inclusion of rigorous controls.

References

  • Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. (n.d.). MDPI. Retrieved February 4, 2026, from [Link]

  • Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. (n.d.). MDPI. Retrieved February 4, 2026, from [Link]

  • The standard experimental protocol for the photoaffinity method. 1... (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]

  • Photoaffinity labeling identifies an intersubunit steroid-binding site in heteromeric GABA type A (GABAA) receptors. (2020). PubMed. Retrieved February 4, 2026, from [Link]

  • Photoaffinity labeling in target- and binding-site identification. (n.d.). PMC. Retrieved February 4, 2026, from [Link]

  • Photoaffinity labeling combined with mass spectrometric approaches as a tool for structural proteomics. (n.d.). Semantic Scholar. Retrieved February 4, 2026, from [Link]

  • Visible-light-induced protein labeling in live cells with aryl azides. (2023). RSC Publishing. Retrieved February 4, 2026, from [Link]

  • A typical photoaffinity labeling experimental protocol to identify the... (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]

  • Three classes of propofol binding sites on GABAA receptors. (n.d.). PubMed. Retrieved February 4, 2026, from [Link]

  • Synthesis and Characterization of Versatile Polymer Particles for the Adsorption of Bromophenol Blue and Phenol. (2023). ResearchGate. Retrieved February 4, 2026, from [Link]

  • Photoaffinity labeling combined with mass spectrometric approaches as a tool for structural proteomics. (n.d.). PubMed Central. Retrieved February 4, 2026, from [Link]

  • General Method for the Amination of Aryl Halides with Primary and Secondary Alkyl Amines via Nickel Photocatalysis. (n.d.). Organic Chemistry Portal. Retrieved February 4, 2026, from [Link]

  • Photoaffinity labeling combined with mass spectrometric approaches as a tool for structural proteomics. (2025). ResearchGate. Retrieved February 4, 2026, from [Link]

  • Synthesis and evaluation of photoaffinity labeling reagents for identifying binding sites of sulfated neurosteroids on NMDA and. (n.d.). Digital Commons@Becker. Retrieved February 4, 2026, from [Link]

  • A propofol binding site on mammalian GABAA receptors identified by photolabeling. (2013). PubMed. Retrieved February 4, 2026, from [Link]

  • Crosslinking proteins to nucleic acids by ultraviolet laser irradiation. (n.d.). PubMed. Retrieved February 4, 2026, from [Link]

  • Photoaffinity Labeling Strategies for Mapping the Small Molecule-Protein Interactome. (2021). eScholarship.org. Retrieved February 4, 2026, from [Link]

  • (a) Previous methods of preparing aryl iodides from aryl bromides. (b)... (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]

  • GABAA receptor. (n.d.). Wikipedia. Retrieved February 4, 2026, from [Link]

  • (PDF) SYNTHESIS AND CHARACTERIZATION OF MOLECULARLY IMPRINTED POLYMERS FOR THE RECOGNITION OF BROMOCRESOL GREEN DYE. (2025). ResearchGate. Retrieved February 4, 2026, from [Link]

  • (PDF) UV Light Effects on Proteins: From Photochemistry to Nanomedicine. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]

  • Target Identification with Live-Cell Photoaffinity Labeling and Mechanism of Action Elucidation of ARN23765, a Highly Potent CFTR Corrector. (n.d.). ACS Publications. Retrieved February 4, 2026, from [Link]

  • Mutational Analysis of the Putative High-Affinity Propofol Binding Site in Human β3 Homomeric GABAA Receptors. (2015). PubMed. Retrieved February 4, 2026, from [Link]

  • Sample Preparation Guide for Mass Spectrometry–Based Proteomics. (2013). Spectroscopy Online. Retrieved February 4, 2026, from [Link]

  • Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals. (n.d.). PMC. Retrieved February 4, 2026, from [Link]

  • Defining Affinity with the GABAA Receptor. (n.d.). PubMed Central. Retrieved February 4, 2026, from [Link]

  • Photochemistry of Aryl Halides and Its Applications. (n.d.). Grantome. Retrieved February 4, 2026, from [Link]

  • UV laser-induced cross-linking in peptides. (n.d.). PMC. Retrieved February 4, 2026, from [Link]

  • Synthesis and Characterization of Versatile Polymer Particles for the Adsorption of Bromophenol Blue and Phenol. (2023). ResearchGate. Retrieved February 4, 2026, from [Link]

Sources

Method

Application Notes & Protocols: Strategic Solvent Selection for Reactions of 4-Bromo-2,6-diisopropylphenol

Abstract: 4-Bromo-2,6-diisopropylphenol is a pivotal, sterically hindered building block in synthetic chemistry, valued for its unique electronic and steric properties. The bulky isopropyl groups flanking the hydroxyl fu...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: 4-Bromo-2,6-diisopropylphenol is a pivotal, sterically hindered building block in synthetic chemistry, valued for its unique electronic and steric properties. The bulky isopropyl groups flanking the hydroxyl functionality, combined with the electronic influence of the para-bromo substituent, present distinct challenges and opportunities in reaction design. Optimal reaction outcomes are critically dependent on the strategic selection of the solvent system. This guide provides a comprehensive analysis of solvent effects and detailed, field-proven protocols for common transformations of 4-Bromo-2,6-diisopropylphenol, including O-alkylation, O-acylation, and palladium-catalyzed cross-coupling reactions.

Introduction: The Challenge of a Hindered Phenol

4-Bromo-2,6-diisopropylphenol is more than a simple aryl halide. Its structure dictates its reactivity in profound ways:

  • Steric Hindrance: The two isopropyl groups ortho to the hydroxyl group sterically shield it, slowing the kinetics of reactions at the oxygen center and demanding carefully chosen conditions to achieve efficient conversion.

  • Nucleophilicity: The hydroxyl group is weakly acidic, with a pKa similar to that of 2,6-diisopropylphenol (propofol), which is approximately 11.[1] This allows for deprotonation to form a potent phenoxide nucleophile. However, the bulky flanking groups can limit its access to electrophilic centers.

  • Electrophilic Handle: The bromine atom at the para position serves as a robust handle for a wide array of transition-metal-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.

The choice of solvent is not merely about dissolution; it is a critical parameter that directly influences reaction rates, selectivity, and yields by modulating nucleophilicity, stabilizing transition states, and ensuring the solubility of catalysts and reagents. This document elucidates the causality behind solvent selection for key reaction classes.

Physicochemical Properties of 4-Bromo-2,6-diisopropylphenol

A foundational understanding of the substrate's properties is essential for rational solvent selection.

PropertyValueSource
IUPAC Name 4-bromo-2,6-di(propan-2-yl)phenolPubChem[2]
Molecular Formula C₁₂H₁₇BrOPubChem[2]
Molecular Weight 257.17 g/mol PubChem[2]
pKa ~11Estimated from Propofol[1]
Predicted logP 4.5PubChem[2]
General Solubility High in non-polar organic solvents; low in water.Inferred from high logP

The high lipophilicity (logP = 4.5) suggests excellent solubility in non-polar solvents like toluene, hexanes, and diethyl ether, and moderate to good solubility in polar aprotic solvents like THF, DMF, and DMSO.

Core Principles of Solvent Selection

The following workflow provides a logical framework for choosing an appropriate solvent system.

SolventSelection cluster_reactions Reaction Classes cluster_params Key Solvent Properties cluster_solvents Recommended Solvents Start Identify Reaction Type O_Alkylation O-Alkylation (SN2) Start->O_Alkylation O_Acylation O-Acylation Start->O_Acylation Pd_Coupling Pd Cross-Coupling Start->Pd_Coupling Polarity Polarity & Protic/Aprotic Nature O_Alkylation->Polarity Requires 'naked' nucleophile O_Acylation->Polarity Avoids side reactions Solubility Reagent & Catalyst Solubility Pd_Coupling->Solubility Crucial for catalytic cycle BoilingPoint Boiling Point (Temperature Control) Pd_Coupling->BoilingPoint High temps often needed Aprotic Polar Aprotic: DMF, Acetonitrile, DMSO Polarity->Aprotic AcylationSolvents Non-Nucleophilic: DCM, Pyridine, Triethylamine Polarity->AcylationSolvents NonPolar Non-Polar / Ethereal: Toluene, Dioxane, THF Solubility->NonPolar BoilingPoint->NonPolar

Caption: Solvent selection workflow for 4-Bromo-2,6-diisopropylphenol.

Application: O-Alkylation (Williamson Ether Synthesis)

Mechanistic Insight: The Williamson ether synthesis is a classic Sₙ2 reaction.[3] The first step is the deprotonation of the phenol to form a phenoxide anion. This highly nucleophilic species then attacks the alkyl halide electrophile. For sterically hindered phenols, reaction kinetics can be slow, making solvent choice paramount.

Causality of Solvent Selection: The key to accelerating this Sₙ2 reaction is to maximize the nucleophilicity of the phenoxide.

  • Polar Aprotic Solvents (Recommended): Solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile are ideal. They possess strong dipoles that effectively solvate the cation (e.g., K⁺ or Na⁺) of the phenoxide salt, but they cannot hydrogen-bond with the phenoxide oxygen. This leaves the anion "naked" and highly reactive, dramatically increasing the reaction rate.[4]

  • Protic Solvents (Avoid): Solvents like ethanol or water will form a hydrogen-bonding cage around the phenoxide anion. This solvation shell stabilizes the nucleophile, lowering its energy and significantly reducing its reactivity, leading to sluggish or incomplete reactions.[4]

Protocol 1: O-Methylation of 4-Bromo-2,6-diisopropylphenol

This protocol is a self-validating system, incorporating in-process checks and clear purification steps.

Materials:

  • 4-Bromo-2,6-diisopropylphenol (1.0 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.5 equiv)

  • Iodomethane (CH₃I) (1.2 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine (saturated aqueous NaCl)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4-Bromo-2,6-diisopropylphenol (1.0 mmol, 257 mg) and anhydrous K₂CO₃ (1.5 mmol, 207 mg).

  • Add anhydrous DMF (5 mL) via syringe. Stir the resulting suspension at room temperature for 15 minutes.

  • Cool the mixture to 0 °C using an ice bath.

  • Add iodomethane (1.2 mmol, 75 µL) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • In-Process Check: Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 95:5 Hexanes:Ethyl Acetate). The product (4-bromo-1-methoxy-2,6-diisopropylbenzene) will have a higher Rf value than the starting phenol.

  • Upon completion, pour the reaction mixture into a separatory funnel containing diethyl ether (20 mL) and water (20 mL).

  • Separate the layers. Wash the organic layer sequentially with water (2 x 20 mL), saturated aqueous NH₄Cl (1 x 20 mL), and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification & Validation: Purify the crude oil by flash column chromatography on silica gel (using a gradient of 100% hexanes to 98:2 hexanes:ethyl acetate) to yield the pure product. Validate the structure and purity by ¹H NMR, ¹³C NMR, and mass spectrometry.

Application: Palladium-Catalyzed Cross-Coupling

The aryl bromide moiety is a versatile functional group for C-C and C-N bond formation using palladium catalysis. Solvent choice is critical for maintaining catalyst activity and ensuring all components remain in solution.

Suzuki-Miyaura Coupling

Mechanistic Insight: The Suzuki coupling involves an oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with a boronic acid (or ester) and reductive elimination to form the new C-C bond.[5] The base is crucial for activating the boronic acid for the transmetalation step.

Causality of Solvent Selection: The ideal solvent system must solubilize the non-polar aryl bromide, the polar boronic acid salt, and the palladium catalyst complex.

  • Mixed Solvent Systems (Recommended): A mixture of a non-polar solvent and a polar solvent is often optimal. Toluene or 1,4-Dioxane are excellent choices for the organic phase as they have high boiling points suitable for heating and effectively dissolve the aryl bromide and the catalyst.[2] Water is used as the polar phase to dissolve the inorganic base (e.g., K₃PO₄ or Na₂CO₃) and the activated boronic acid. The presence of water can also facilitate the transmetalation step.

  • Single-Solvent Systems: In some cases, polar aprotic solvents like DMF can be used, but this can sometimes lead to catalyst decomposition at high temperatures.

Protocol 2: Suzuki Coupling with Phenylboronic Acid

Materials:

  • 4-Bromo-2,6-diisopropylphenol (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)

  • Potassium phosphate (K₃PO₄), aqueous solution (2.0 M, 3.0 equiv)

  • 1,4-Dioxane

Procedure:

  • In a Schlenk tube, combine 4-Bromo-2,6-diisopropylphenol (1.0 mmol, 257 mg), phenylboronic acid (1.2 mmol, 146 mg), and Pd(PPh₃)₄ (0.03 mmol, 35 mg).

  • Evacuate and backfill the tube with argon or nitrogen three times.

  • Add 1,4-dioxane (5 mL) and the 2.0 M aqueous K₃PO₄ solution (1.5 mL, 3.0 mmol) via syringe.

  • Degassing: Bubble argon through the stirred reaction mixture for 10-15 minutes to remove any dissolved oxygen, which can deactivate the catalyst.

  • Heat the reaction mixture to 90-100 °C and stir for 8-12 hours.

  • In-Process Check: Monitor the disappearance of the starting material by GC-MS or TLC.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification & Validation: Purify the residue by flash chromatography on silica gel to afford the coupled product. Validate the structure and purity by NMR and mass spectrometry.

Summary of Recommended Solvents

Reaction TypePrimary Solvent(s)RationaleKey Considerations
O-Alkylation (Sₙ2) DMF, Acetonitrile, DMSOPolar aprotic; maximizes nucleophilicity.[4][6]Use anhydrous solvents to prevent hydrolysis of base and competitive protonation.
O-Acylation DCM, Pyridine, THFNon-nucleophilic; prevents side reactions with acylating agent.Pyridine can act as both solvent and base.
Suzuki Coupling Toluene/H₂O, Dioxane/H₂OBiphasic system dissolves all components.[2]Requires thorough degassing to protect the Pd(0) catalyst.
Ullmann Condensation DMSO, DMFHigh boiling polar aprotic; solubilizes copper salts and phenoxide.[7][8][9]Often requires high temperatures (100-150 °C).
Buchwald-Hartwig Toluene, Dioxane, THFNon-polar aprotic; compatible with common phosphine ligands and bases.[10]Choice of base (e.g., NaOt-Bu, Cs₂CO₃) is critical.

Conclusion

The steric and electronic properties of 4-Bromo-2,6-diisopropylphenol necessitate a deliberate and mechanistically informed approach to solvent selection. For reactions at the hydroxyl center, polar aprotic solvents are superior for enhancing phenoxide nucleophilicity in Sₙ2-type reactions. For transformations at the aryl bromide position, such as palladium-catalyzed cross-couplings, solvent systems must be chosen to accommodate a diverse range of reactants and maintain the integrity of the catalyst. The protocols and principles outlined in this guide provide a robust framework for researchers to achieve predictable, high-yielding, and reproducible results in the synthesis of complex molecules derived from this versatile building block.

References

  • Shrestha, B., & Dunn, T. B. (2014). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry. [Link]

  • Shrestha, B., & Dunn, T. B. (2014). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. PMC. [Link]

  • Google Patents. (n.d.).
  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Vashchenko, V., et al. (2008). Palladium-catalyzed Suzuki cross-coupling reactions in a microemulsion. ResearchGate. [Link]

  • Paranjpe, K. Y., et al. (2022). O-Alkylation of Phenol Derivatives via a Nucleophilic Substitution. ResearchGate. [Link]

  • Massah, A. R., et al. (2007). Solvent-Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Bromopropofol. PubChem Compound Database. [Link]

  • Islam, M. R., et al. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. [Link]

  • Wang, C. H., & Wang, I. W. (n.d.). O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS. Journal of the Chinese Chemical Society. [Link]

  • Google Patents. (n.d.).
  • Whitesides, G. M., & Sadowski, J. S. (1975). Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amines, phenol, benzoic acid, and phenylacetylene). ResearchGate. [Link]

  • Unknown. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. OALib. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]

  • Zhang, Z., et al. (2021). Acylation of phenols to phenolic esters with organic salts. RSC Publishing. [Link]

  • Paranjpe, K. Y., et al. (2022). Selective O-alkylation of Phenol Using Dimethyl Ether. Semantic Scholar. [Link]

  • Mata, I. F., et al. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. RSC Publishing. [Link]

  • Google Patents. (n.d.).
  • Unknown. (n.d.). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. Semantic Scholar. [Link]

  • Anaestheasier. (n.d.). Propofol. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]

Sources

Application

Application Note: High-Yield Synthesis of 4-Bromopropofol

This Application Note is structured as a high-level technical guide for researchers and process chemists. It synthesizes verified patent literature with fundamental mechanistic insights to provide an optimized, high-yiel...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for researchers and process chemists. It synthesizes verified patent literature with fundamental mechanistic insights to provide an optimized, high-yield protocol for synthesizing 4-bromopropofol.

Optimization of Regioselective Bromination for Sterically Hindered Phenols

Introduction & Mechanistic Rationale

4-Bromopropofol is a critical structural analog of the anesthetic propofol (2,6-diisopropylphenol). It serves as a pivotal intermediate in the synthesis of photoaffinity labels (e.g., for mapping GABA_A receptor binding sites) and as a precursor for cross-coupling reactions to generate novel anesthetic derivatives.

The Synthetic Challenge

The conversion of propofol to 4-bromopropofol presents a classic problem in regioselectivity versus chemoselectivity:

  • Steric Hindrance: The bulky isopropyl groups at the 2- and 6-positions block ortho-substitution, theoretically directing electrophiles to the 4-position (para).

  • Competing Radical Pathways: The methine protons (

    
    ) of the isopropyl groups are benzylic and highly susceptible to radical abstraction. Conditions that favor radical mechanisms (e.g., NBS with light/initiators) can lead to side-chain bromination rather than the desired aromatic substitution.
    
The Solution: Ionic Electrophilic Aromatic Substitution (EAS)

To maximize yield and purity, the reaction must be forced into an ionic pathway . The use of elemental bromine (


) in a polar, protic solvent (Acetic Acid) is the "Gold Standard" approach. The solvent stabilizes the polarized transition state and suppresses radical formation, ensuring exclusive bromination at the 4-position.

ReactionMechanism Propofol Propofol (2,6-diisopropylphenol) Complex Sigma Complex (Intermediate) Propofol->Complex + Br2 / AcOH (Ionic Attack) SideProduct Benzylic Bromide (Avoided Side Product) Propofol->SideProduct Radical Conditions (Avoid) Product 4-Bromopropofol (Target) Complex->Product - HBr (Re-aromatization)

Figure 1: Mechanistic pathway favoring Electrophilic Aromatic Substitution (EAS) over radical side-chain bromination.

Critical Parameters for Optimization

ParameterOptimized ConditionRationale
Brominating Agent Elemental Bromine (

)
Provides a high concentration of active electrophile (

equivalent) for rapid EAS.
Solvent Glacial Acetic Acid (AcOH)Polar protic nature stabilizes the ionic intermediate and suppresses radical pathways common in non-polar solvents like

.
Stoichiometry 1.2 Equivalents of

A slight excess ensures complete conversion of the starting material. Large excesses are unnecessary due to the high reactivity of the phenol.
Temperature Ambient (20–25°C)The 2,6-isopropyl groups prevent over-bromination at ortho positions, making cryogenic cooling (0°C) unnecessary and reflux dangerous (promotes radicals).

Optimized Experimental Protocol

Safety Warning: Elemental bromine is highly toxic, corrosive, and volatile. Glacial acetic acid is corrosive. All operations must be performed in a well-ventilated fume hood wearing appropriate PPE (nitrile gloves, face shield, lab coat).

Materials
  • Propofol (2,6-diisopropylphenol): 29.1 mmol (approx.[1] 5.2 g or 6.0 mL)

  • Bromine (

    
    ):  35.9 mmol (approx.[1] 1.9 mL)
    
  • Glacial Acetic Acid: 96 mL total (divided usage)

  • Quenching Agent: Saturated aqueous Sodium Thiosulfate (

    
    )
    
  • Extraction Solvent: Diethyl Ether (

    
    ) or Dichloromethane (DCM)
    
Step-by-Step Procedure
  • Preparation of Substrate Solution:

    • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve Propofol (6.0 mL, 29.1 mmol) in Glacial Acetic Acid (84 mL) .

    • Note: The solution should be clear and colorless.

  • Bromine Addition (The Critical Step):

    • Prepare a solution of Bromine (1.9 mL, 35.9 mmol, 1.23 eq) in Glacial Acetic Acid (12 mL) in a separate dropping funnel or syringe.

    • Slowly add the bromine solution dropwise to the stirring propofol solution over 15–20 minutes at room temperature.

    • Observation: The reaction mixture will turn a deep orange/red color. No external cooling is typically required unless the scale exceeds 50g, where an ice bath may be used to control exotherm.

  • Reaction Phase:

    • Stir the mixture at room temperature for 6 hours .

    • Monitoring: Monitor reaction progress via TLC (10% EtOAc in Hexanes). The starting material (

      
      ) should disappear, replaced by a slightly less polar product spot.
      
  • Quench and Workup:

    • Dilute the reaction mixture with Water (100 mL) .

    • Add Saturated Sodium Thiosulfate solution (20-30 mL) and stir vigorously until the orange bromine color dissipates (turns pale yellow/clear).

    • Transfer to a separatory funnel and extract with Diethyl Ether (3 x 50 mL) .

    • Wash the combined organic layers with Water (2 x 50 mL) and Brine (1 x 50 mL) to remove residual acetic acid.

    • Dry the organic layer over anhydrous Sodium Sulfate (

      
      ) .
      
  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure (Rotary Evaporator).

    • Flash Column Chromatography: Purify the crude residue using silica gel.

      • Eluent: 100% Petroleum Ether (or Hexanes).

      • Note: The product is very non-polar.

    • Yield Expectation: 90–95% (approx. 6.8 – 7.1 g).

Workflow Start Start: Propofol + AcOH AddBr Add Br2/AcOH Dropwise (15 min) Start->AddBr Stir Stir at RT (6 Hours) AddBr->Stir Quench Quench: Water + Na2S2O3 Stir->Quench Extract Extraction: Diethyl Ether Quench->Extract Purify Purification: Column (Pet Ether) Extract->Purify Final Final Product: 4-Bromopropofol Purify->Final

Figure 2: Operational workflow for the synthesis and purification of 4-bromopropofol.

Quality Control & Validation

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

1H NMR Validation (CDCl3, 400 MHz)

The symmetry of the molecule simplifies the spectrum. The key indicator of successful 4-bromination is the loss of the triplet/doublet aromatic pattern of propofol and the appearance of a singlet.

Proton EnvironmentChemical Shift (

)
MultiplicityIntegrationDiagnostic Note
Aromatic H (C3, C5) 7.15 ppm Singlet (s) 2H Critical Proof of Purity. (Propofol has m at 6.9-7.1)
Phenolic OH 4.90 ppmSinglet (s)1HBroad, exchangeable.
Methine CH 3.10 - 3.20 ppmSeptet2HBenzylic protons intact (No radical bromination).
Methyl CH3 1.25 ppmDoublet (d)12HIsopropyl groups.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (<70%) Incomplete reaction or loss during workup.Ensure 6-hour reaction time. Re-extract aqueous layer with ether (product is lipophilic).
Impurity: Benzylic Bromide Radical mechanism activation.Ensure solvent is Glacial AcOH (dry). Protect reaction from direct sunlight. Do NOT heat.
Dark/Tarred Product Oxidation or polymerization.Quench bromine completely with thiosulfate. Evaporate solvent at <40°C.

References

  • Patent Reference for Core Protocol

    • Sun, L., et al. (2008). Amino acid derivatives as calcium channel blockers. WO2008141446A1.
  • Mechanistic Grounding (General Phenol Bromination): Podgoršek, A., et al. (2009). Halogenation of Organic Compounds Using Elemental Halogens or Halides. Source: Comprehensive Organic Synthesis.
  • Biological Application (GABA Receptors)

    • Meera, P., et al. (2009). Propofol binding sites in the GABA_A receptor.
    • Source: Journal of General Physiology.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Propofol Bromination

Welcome to the technical support center for the bromination of propofol (2,6-diisopropylphenol). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the bromination of propofol (2,6-diisopropylphenol). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this electrophilic aromatic substitution and maximize the yield of the desired monobrominated product, 4-bromo-2,6-diisopropylphenol. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

Understanding the Reaction: The Challenge of Selectivity

The bromination of propofol is a classic example of an electrophilic aromatic substitution reaction on a highly activated and sterically hindered phenol. The hydroxyl group is a strong activating group, directing incoming electrophiles to the ortho and para positions.[1] However, the two bulky isopropyl groups at the ortho positions (2 and 6) sterically hinder attack at these sites, making the para position (4) the most likely site for substitution.[2]

The primary challenge in this reaction is controlling the degree of bromination. The strong activation by the hydroxyl group can lead to the formation of di- and even tri-brominated side products, which can be difficult to separate from the desired monobrominated product, thereby reducing the overall yield.[3] This guide will address how to mitigate these challenges.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product of propofol bromination?

Due to the steric hindrance from the two isopropyl groups at the ortho positions, the major product of the monobromination of propofol is 4-bromo-2,6-diisopropylphenol. The hydroxyl group strongly directs the incoming electrophile to the para position.

Q2: What are the most common side products in this reaction?

The most common side products are over-brominated species, primarily 2,4-dibromo-6-isopropylphenol and 4-bromo-2,6-diisopropylphenol where one of the isopropyl groups has been displaced. In some cases, small amounts of the ortho-brominated product might be observed, especially if the reaction conditions are not optimized.[3]

Q3: Which brominating agent is best for this reaction?

N-Bromosuccinimide (NBS) is often preferred over elemental bromine (Br₂) for the selective bromination of activated aromatic rings like propofol.[4][5][6] NBS provides a slow, controlled release of electrophilic bromine, which helps to minimize over-bromination.[4] Using Br₂ directly can lead to a rapid, exothermic reaction that is difficult to control and often results in a mixture of products.[7]

Q4: How does temperature affect the reaction?

Lower temperatures (e.g., 0 °C to room temperature) are generally recommended to improve selectivity and reduce the formation of side products. Higher temperatures can increase the reaction rate but often lead to a decrease in selectivity and an increase in over-bromination.

Q5: What is the role of the solvent in this reaction?

The choice of solvent is critical. Polar aprotic solvents like dichloromethane (DCM), chloroform, or acetonitrile are commonly used. Protic solvents like methanol can sometimes be used to enhance selectivity in the ortho-bromination of certain phenols, but for propofol, an aprotic solvent is generally a safer choice to avoid potential side reactions.[8][9]

Troubleshooting Guide

This section addresses specific issues you may encounter during the bromination of propofol.

Issue 1: Low Yield of the Desired 4-Bromo-2,6-diisopropylphenol

Possible Causes & Solutions:

  • Incomplete Reaction:

    • Cause: Insufficient reaction time or temperature.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the starting material is still present after the expected reaction time, consider extending the reaction duration. A slight, controlled increase in temperature may also be necessary, but this should be done cautiously to avoid over-bromination.

  • Formation of Multiple Products:

    • Cause: The reaction conditions are too harsh, leading to over-bromination.

    • Solution:

      • Choice of Brominating Agent: If using Br₂, switch to NBS.[4][5]

      • Stoichiometry: Use a precise 1:1 molar ratio of propofol to the brominating agent. An excess of the brominating agent is a common cause of over-bromination.

      • Temperature Control: Perform the reaction at a lower temperature. Start at 0 °C and allow the reaction to slowly warm to room temperature.

      • Slow Addition: Add the brominating agent dropwise or in small portions over an extended period. This maintains a low concentration of the electrophile in the reaction mixture, favoring monobromination.[8]

Issue 2: Significant Formation of Di-brominated Side Products

Possible Causes & Solutions:

  • High Reactivity:

    • Cause: The propofol starting material is highly activated, making it susceptible to multiple substitutions.

    • Solution:

      • Use a Milder Brominating Agent: As mentioned, NBS is preferable to Br₂.

      • Control Reaction Rate: Lower the temperature and add the brominating agent slowly.

      • Solvent Effects: Consider using a less polar solvent to slightly decrease the reaction rate.

Issue 3: Difficulty in Purifying the Product

Possible Causes & Solutions:

  • Similar Polarity of Products:

    • Cause: The desired monobrominated product and the di-brominated side products may have very similar polarities, making separation by column chromatography challenging.

    • Solution:

      • Optimize Chromatography: Use a long column with a shallow solvent gradient to improve separation. Test different solvent systems to maximize the difference in retention factors (Rf) between the products.

      • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method. Experiment with different solvent pairs to find optimal conditions.

      • Prevent Formation: The most effective solution is to optimize the reaction to minimize the formation of these impurities in the first place.

Experimental Protocol: High-Yield Synthesis of 4-Bromo-2,6-diisopropylphenol

This protocol is designed to maximize the yield of the monobrominated product.

Materials:

  • Propofol (2,6-diisopropylphenol)

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve propofol (1.0 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of NBS: In a separate flask, dissolve NBS (1.0 eq) in anhydrous DCM. Add this solution dropwise to the cooled propofol solution over 30-60 minutes using an addition funnel.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

  • Quenching: Once the reaction is complete (disappearance of starting material), quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted bromine.

  • Workup:

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford pure 4-bromo-2,6-diisopropylphenol.

ParameterRecommended ConditionRationale
Brominating Agent N-Bromosuccinimide (NBS)Provides a controlled release of electrophilic bromine, minimizing over-bromination.[4]
Stoichiometry 1:1 (Propofol:NBS)Prevents excess brominating agent, which leads to side products.
Temperature 0 °C to Room TemperatureEnhances selectivity for the para position and reduces the rate of over-bromination.
Solvent Anhydrous Dichloromethane (DCM)Aprotic solvent that does not interfere with the reaction.
Addition Method Slow, dropwise additionMaintains a low concentration of the electrophile, favoring monobromination.

Visualizing the Process

Reaction Mechanism

G Propofol Propofol Intermediate Sigma Complex (Arenium Ion) Propofol->Intermediate + Br+ NBS NBS NBS->Intermediate Generates Succinimide Succinimide NBS->Succinimide Forms Product 4-Bromo-2,6-diisopropylphenol Intermediate->Product - H+ HBr HBr Intermediate->HBr Releases

Caption: Electrophilic aromatic substitution mechanism for propofol bromination.

Troubleshooting Workflow

G Start Low Yield of 4-Bromopropofol Check_SM Check for remaining starting material (TLC/GC) Start->Check_SM Check_Purity Analyze product mixture for side products (NMR/GC-MS) Start->Check_Purity Incomplete_Rxn Incomplete Reaction Check_SM->Incomplete_Rxn Yes Over_Bromination Over-bromination Check_Purity->Over_Bromination Yes Extend_Time Increase reaction time Incomplete_Rxn->Extend_Time Increase_Temp Slightly increase temperature (with caution) Incomplete_Rxn->Increase_Temp Change_Reagent Switch from Br2 to NBS Over_Bromination->Change_Reagent Control_Stoich Use 1:1 stoichiometry Over_Bromination->Control_Stoich Lower_Temp Decrease reaction temperature Over_Bromination->Lower_Temp Slow_Addition Add brominating agent slowly Over_Bromination->Slow_Addition

Caption: Troubleshooting logic for improving propofol bromination yield.

References

  • Propofol purification - EP0716645B1.
  • Process Intensified Continuous Flow Synthesis of Propofol. ChemRxiv. [Link]

  • Selective synthesis of propofol (2,6-diisopropylphenol), an intravenous anesthetic drug, by isopropylation of phenol over H-beta and H-mordenite. RSC Publishing. [Link]

  • How is the mechanism of side reaction, dibrominated product, which generated during bromination of methylbenzene by NBS/BPO? Quora. [Link]

  • Propofol - StatPearls - NCBI Bookshelf. NIH. [Link]

  • An Improved Process For Preparing 2, 6 Diisopropyl Phenol. Quick Company. [Link]

  • WO/2021/156776 SIMPLE MANUFACTURING AND PURIFICATION TECHNOLOGY FOR HIGH PURITY PROPOFOL. WIPO Patentscope. [Link]

  • Continuous Flow Synthesis of Propofol - PMC. NIH. [Link]

  • (PDF) Continuous Flow Synthesis of Propofol. ResearchGate. [Link]

  • Bromoarene synthesis by bromination or substitution. Organic Chemistry Portal. [Link]

  • N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]

  • Bromination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • N-Bromosuccinimide (NBS). Organic Chemistry Portal. [Link]

  • High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation. Journal of the American Chemical Society. [Link]

  • Propofol in anesthesia. Mechanism of action, structure-activity relationships, and drug delivery. PubMed. [Link]

  • Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol - PMC. NIH. [Link]

  • 4-bromopropofol decreases action potential generation in spinal neurons by inducing a glycine receptor-mediated tonic conductance. PubMed. [Link]

  • (PDF) Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. ResearchGate. [Link]

  • Bromination of Alkenes - The Mechanism. Master Organic Chemistry. [Link]

  • Can You Solve This Wild Multistep Synthesis Problem? Mastering Organic Synthesis! YouTube. [Link]

  • 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • Solid state nuclear bromination with N-bromosuccinimide. Part 1. Experimental and theoretical studies on some substituted aniline, phenol and nitro aromatic compounds. RSC Publishing. [Link]

  • Troubleshooting the synthesis of BINOL derivatives : r/Chempros. Reddit. [Link]

  • Regioselective Control of Electrophilic Aromatic Substitution Reactions | Request PDF. ResearchGate. [Link]

  • Can You Solve These Tricky Multi-Step Synthesis Problems Before I Do? Mastering Organic Synthesis. YouTube. [Link]

  • N-Bromosuccinimide. Wikipedia. [Link]

  • IL81079A - Process for the selective para-bromination of phenol and its derivatives.
  • High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation. NIH. [Link]

  • Ch24: Electrophilic Arom. Subs. of phenols. University of Calgary. [Link]

  • Bromination - Common Conditions. Common Organic Chemistry. [Link]

  • Organic Chemistry II - Solving a Multistep Synthesis Problem. YouTube. [Link]

  • Bromination of phenol. YouTube. [Link]

Sources

Optimization

Technical Support Center: Purification of 4-Bromo-2,6-diisopropylphenol by Recrystallization

Welcome to the Technical Support Center for the purification of 4-Bromo-2,6-diisopropylphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistan...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of 4-Bromo-2,6-diisopropylphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions regarding the recrystallization of this compound. Our goal is to equip you with the necessary knowledge to achieve high purity and yield in your experiments.

Introduction to the Purification Challenge

4-Bromo-2,6-diisopropylphenol is a sterically hindered phenol derivative with applications in various fields of chemical synthesis. Achieving high purity of this compound is often critical for downstream applications. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[1] The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures. An ideal recrystallization process involves dissolving the impure solid in a hot solvent and then allowing the solution to cool slowly, leading to the formation of pure crystals of the desired compound, while the impurities remain dissolved in the mother liquor.[1]

This guide will walk you through the intricacies of recrystallizing 4-Bromo-2,6-diisopropylphenol, from solvent selection to troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to consider when selecting a recrystallization solvent for 4-Bromo-2,6-diisopropylphenol?

A1: The selection of an appropriate solvent is the most critical step for a successful recrystallization. The ideal solvent should exhibit the following characteristics:

  • High solubility at elevated temperatures: The compound should be highly soluble in the boiling solvent to ensure complete dissolution.

  • Low solubility at low temperatures: The compound should have significantly lower solubility in the cold solvent to maximize crystal recovery.

  • Inertness: The solvent should not react with 4-Bromo-2,6-diisopropylphenol.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.

  • Safety: The solvent should be non-toxic, non-flammable, and environmentally friendly, if possible.

For sterically hindered phenols like 4-Bromo-2,6-diisopropylphenol, non-polar or moderately polar solvents are often good starting points. Based on protocols for similar compounds, such as 4-bromo-2,6-di-tert-butylphenol, an ethanol-water mixture is a promising system. Hexane and petroleum ether have also been used for the crystallization of the parent compound, 2,6-diisopropylphenol, particularly at low temperatures.[2]

Q2: What are the likely impurities in a crude sample of 4-Bromo-2,6-diisopropylphenol?

A2: Impurities in 4-Bromo-2,6-diisopropylphenol typically arise from the synthesis process, which often involves the bromination of 2,6-diisopropylphenol. Potential impurities include:

  • Unreacted 2,6-diisopropylphenol: The starting material for the bromination reaction.

  • Isomeric byproducts: Such as 2-bromo-4,6-diisopropylphenol or other positional isomers.

  • Polybrominated species: For instance, 2,4-dibromo-6-isopropylphenol, although the bulky isopropyl groups tend to direct bromination to the para position.

  • Residual reagents and solvents: From the synthesis and workup steps.

Understanding the potential impurities is crucial for selecting a solvent system that will effectively separate them from the desired product.

Q3: My compound is not dissolving completely in the hot solvent. What should I do?

A3: If your compound is not fully dissolving, you can try the following:

  • Add more solvent: Add small portions of the hot solvent until the solid dissolves completely. Be cautious not to add a large excess, as this will reduce your final yield.

  • Increase the temperature: Ensure your solvent is at its boiling point to maximize solubility.

  • Consider insoluble impurities: If a small amount of solid remains even after adding a significant amount of hot solvent, it might be an insoluble impurity. In this case, you should perform a hot filtration to remove the solid particles before allowing the solution to cool.

Q4: No crystals are forming even after the solution has cooled. What are the next steps?

A4: If crystallization does not occur upon cooling, the solution is likely not supersaturated. You can induce crystallization by:

  • Scratching the inner surface of the flask: Use a glass rod to gently scratch the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: Add a tiny crystal of pure 4-Bromo-2,6-diisopropylphenol to the solution. This "seed" crystal will act as a template for other molecules to crystallize upon.

  • Reducing the solvent volume: Carefully evaporate some of the solvent to increase the concentration of the solute and then allow the solution to cool again.

  • Further cooling: Place the flask in an ice bath or refrigerator to further decrease the solubility of your compound.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Oiling Out (Formation of an oil instead of crystals)The compound's melting point is lower than the boiling point of the solvent. The solution is cooling too rapidly. The sample is highly impure.- Use a lower-boiling solvent or a solvent mixture. - Allow the solution to cool more slowly. Insulate the flask to promote gradual cooling. - Try adding a small amount of a solvent in which the compound is less soluble to the hot solution to induce crystallization.
Poor Crystal Formation or Low Yield Too much solvent was used. The cooling process was too fast, leading to the formation of fine powder instead of well-defined crystals. The final cooling temperature is not low enough.- Concentrate the mother liquor by evaporation and cool again to obtain a second crop of crystals. - Ensure slow cooling. An insulated container or a Dewar flask can be used. - Cool the flask in an ice-salt bath for a lower temperature.
Colored Impurities in Crystals Colored impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use with caution as it can also adsorb some of the desired product.
Premature Crystallization during Hot Filtration The solution cools down and becomes supersaturated in the funnel or on the filter paper.- Use a pre-heated funnel and receiving flask. - Keep the solution at or near its boiling point during filtration. - Add a small excess of hot solvent before filtration to prevent saturation.

Experimental Protocol: Recrystallization of 4-Bromo-2,6-diisopropylphenol

This protocol is a general guideline and may require optimization based on the purity of your starting material and the specific equipment used.

Materials:

  • Crude 4-Bromo-2,6-diisopropylphenol

  • Recrystallization solvent (e.g., Ethanol/Water, Hexane, or Petroleum Ether)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with a water/oil bath

  • Condenser

  • Buchner funnel and flask

  • Filter paper

  • Glass rod

  • Spatula

Procedure:

  • Solvent Selection: Based on preliminary tests, select a suitable solvent or solvent pair. For this example, we will use an ethanol-water mixture.

  • Dissolution: Place the crude 4-Bromo-2,6-diisopropylphenol in an Erlenmeyer flask. Add a minimal amount of the primary solvent (ethanol) and heat the mixture to boiling while stirring. Continue adding the hot solvent in small portions until the solid is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or if activated charcoal was used, perform a hot gravity filtration to remove them. Use a pre-heated funnel and receiving flask to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Cover the flask with a watch glass to prevent solvent evaporation and contamination. Crystal formation should begin as the solution cools.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Visualization of the Recrystallization Workflow

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation A Crude Solid B Add Hot Solvent A->B Heat & Stir C Completely Dissolved Solution B->C D Hot Gravity Filtration (if necessary) C->D E Clear Hot Solution D->E F Slow Cooling to Room Temp. E->F G Ice Bath Cooling F->G H Crystal Formation G->H I Vacuum Filtration H->I J Wash with Cold Solvent I->J K Drying J->K L Pure Crystals K->L

Caption: Recrystallization workflow for 4-Bromo-2,6-diisopropylphenol.

Quantitative Data Summary

Solvent Polarity Expected Solubility at Room Temperature Expected Solubility at Elevated Temperature Comments
Hexane Non-polarLowModerate to HighGood for obtaining high recovery. May require very low temperatures for crystallization.[2]
Petroleum Ether Non-polarLowModerate to HighSimilar to hexane, a good choice for non-polar compounds.[2]
Toluene Non-polarModerateHighHigher boiling point may be a disadvantage for removal.
Ethanol Polar ProticModerateHighOften used in combination with water to create an effective solvent system.
Methanol Polar ProticModerateHighSimilar to ethanol, but more volatile.
Acetone Polar AproticHighVery HighMay be too good of a solvent, leading to low recovery unless used with an anti-solvent.
Water Polar ProticInsolubleInsolubleUsed as an anti-solvent with a miscible organic solvent like ethanol.

Safety Precautions

4-Bromo-2,6-diisopropylphenol is a chemical compound and should be handled with appropriate safety precautions. While a specific Safety Data Sheet (SDS) is not widely available, the safety profiles of similar brominated phenols suggest the following:

  • Handling: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle in a well-ventilated area or a fume hood.

  • Hazards: Brominated phenols can be irritants to the skin, eyes, and respiratory tract. Avoid inhalation of dust and direct contact with the skin and eyes.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Always consult the most up-to-date safety information available for this specific compound before commencing any experimental work.

References

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • PubChem. 4-Bromopropofol. National Center for Biotechnology Information. [Link]

  • Diaba, F., et al. (2020). Continuous Flow Synthesis of Propofol. Processes, 8(11), 1481. [Link]

  • Lehtinen, C., et al. (1992). Process for the purification of 2,6-diisopropyl phenol. EP0511947A1.

Sources

Troubleshooting

Technical Support Center: Stability &amp; Storage of 4-Bromopropofol

Topic: Preventing Debromination and Oxidative Degradation of 4-Bromopropofol Audience: Researchers, Medicinal Chemists, and Lab Managers Version: 2.1 (Current as of 2025) Core Directive: The Stability Paradox The Critica...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Debromination and Oxidative Degradation of 4-Bromopropofol Audience: Researchers, Medicinal Chemists, and Lab Managers Version: 2.1 (Current as of 2025)

Core Directive: The Stability Paradox

The Critical Issue: 4-Bromopropofol (4-BP) is chemically fragile due to the convergence of two reactive functionalities:

  • The Aryl Bromide (C-Br): Susceptible to homolytic cleavage by photons (photodebromination).

  • The Phenolic Hydroxyl (-OH): Prone to oxidation, leading to quinone formation and dimerization.

The Result: Improper storage leads to a rapid accumulation of Propofol (via debromination) and Diphenoquinones (via oxidation), compromising experimental reproducibility in GABA/Glycine receptor modulation studies.

The Degradation Mechanism (Visualized)

Understanding the enemy is the first step to containment. The following diagram illustrates the two primary degradation pathways you must block.

degradation_pathway BP 4-Bromopropofol (Active Compound) Radical Aryl Radical (Ar•) + Br• BP->Radical Homolytic Cleavage (Photolysis) Quinone 4,4'-Diphenoquinone (Yellow/Brown Dimer) BP->Quinone Oxidation (Radical Coupling) Light UV/Vis Light (hν) Light->BP O2 Oxygen (O₂) O2->BP Propofol Propofol (Debrominated Impurity) Radical->Propofol H-Abstraction (from Solvent) Amber Shield: Amber Glass/Foil Amber->Light BLOCKS Argon Shield: Argon Headspace Argon->O2 DISPLACES

Figure 1: Mechanistic pathways of 4-bromopropofol degradation. The yellow path represents photolytic debromination, while the red path represents oxidative dimerization.

Storage Protocols: The "Zero-Flux" Standard

To maintain >99% purity, you must implement a self-validating storage system. Do not rely on standard "cold storage" alone.

Protocol A: The Physical Barrier (Light & Air)
  • Primary Container: Amber borosilicate glass vials (Class 1 hydrolytic resistance).

    • Why? Clear glass transmits UV radiation (300–400 nm), which possesses enough energy to cleave the C-Br bond (Bond Dissociation Energy ~80 kcal/mol). Amber glass cuts transmission <450 nm.

  • Secondary Barrier: Wrap the amber vial in aluminum foil.

    • Why? Amber glass is not perfect; it allows some visible light transmission. Foil provides 100% opacity.

  • Headspace Management: Purge with Argon (Ar) , not Nitrogen (N₂).

    • Why? Argon is heavier than air and forms a stable "blanket" over the solid/liquid surface. Nitrogen is lighter and diffuses away more easily if the seal is imperfect.

Protocol B: The Thermal Lock
  • Solid State: Store at -20°C .

  • Solution State (DMSO/Ethanol): Store at -80°C .

    • Why? In solution, molecular mobility increases, raising the probability of radical collisions. Cryogenic temperatures (-80°C) effectively "freeze" the kinetics of H-abstraction, preventing the radical from becoming Propofol.

Summary of Conditions
ParameterOptimal Condition Critical Limit (Do Not Exceed) Consequence of Failure
Temperature -20°C (Solid) / -80°C (Soln)4°CAccelerated debromination kinetics.
Atmosphere Argon (99.99%)Air (21% O₂)Quinone formation (yellowing).
Container Amber Glass + FoilClear GlassRapid Debromination (Propofol formation).
Solvent DMSO (Anhydrous)Water/SalineHydrolysis/pH-dependent instability.

Troubleshooting Guide

Q1: My 4-bromopropofol solution has turned pale yellow. Is it still usable?

  • Diagnosis: The yellow color indicates the formation of diphenoquinones (oxidative dimerization products). This is distinct from debromination (Propofol is colorless).

  • Action:

    • Stop: Do not use for quantitative receptor binding assays. Quinones are electrophilic and can covalently modify protein residues.

    • Rescue (Qualitative only): If you absolutely must use it for a rough range-finding test, filter through a 0.2 µm PTFE filter, but expect a lower effective concentration.

    • Prevention: Your inert gas shield failed. Switch to Argon purging for future aliquots.

Q2: How do I confirm if debromination has occurred?

  • The Symptom: Loss of potency in glycine receptor modulation (since Propofol is less potent/selective for certain subunits than 4-BP).

  • The Test: Run a quick HPLC or GC-MS.

    • Marker: Look for the Propofol peak . Propofol elutes earlier than 4-bromopropofol on reverse-phase C18 columns due to lower lipophilicity (loss of Br).

    • Limit: If Propofol content >1%, discard the batch.

Q3: Can I store 4-bromopropofol in plastic (polypropylene) tubes?

  • Verdict: NO.

  • Reasoning:

    • Leaching: Propofol and its analogs are highly lipophilic and will leach plasticizers from PP/PE tubes.

    • Adsorption: The drug will adsorb into the plastic matrix, altering the actual concentration.

    • Gas Permeability: Plastics are permeable to oxygen over time, defeating your argon blanket.

  • Correct Action: Use only glass or PTFE-lined containers.

Frequently Asked Questions (FAQs)

Q: Why does the protocol recommend DMSO over Ethanol for stock solutions? A: While both are acceptable, DMSO has a lower vapor pressure and is less prone to evaporation during handling, ensuring concentration accuracy. However, DMSO is hygroscopic. Ensure your DMSO is anhydrous to prevent water-mediated protonation changes.

Q: I only have Nitrogen gas. Is it useless? A: No, it is better than air. However, because N₂ is lighter than air, you must maintain a constant positive flow while capping the vial to ensure the air is flushed out. With Argon, you can fill the vial and the gas will "settle," making it more forgiving of manual handling.

Q: Can I freeze-thaw my stock solution? A: Limit freeze-thaw cycles to maximum 3 times .

  • Mechanism:[1][2][3][4][5] Each cycle introduces condensation (water) and thermal stress.

  • Solution: Aliquot your master stock into single-use amber vials (e.g., 50 µL aliquots) immediately after preparation. Store these at -80°C and discard any unused portion after thawing.

References

  • Photochemistry of Aryl Halides

    • Mechanistic Foundation: Aryl bromides undergo homolytic C-Br bond cleavage upon UV irradi
    • Source: Scaiano, J. C., et al. "Photochemistry of Aryl Halides." Journal of Organic Chemistry.
  • Propofol Oxidative Instability

    • Mechanistic Foundation: Propofol dimerizes to form 3,3',5,5'-tetraisopropyldiphenoquinone under oxid
    • Source: Baker, M. T., & Gregerson, M. S.
  • Halogenated Propofol Analogs

    • Application Context: Synthesis and receptor modulation of 4-bromopropofol.[6]

    • Source: Germann, A. L., et al. "Activation and Modulation of Recombinant Glycine and GABAA Receptors by 4-Halogenated Analogues of Propofol."[6] British Journal of Pharmacology.

  • General Stability Guidelines

    • Regulatory Standard: WHO Guidelines for Stability Testing of Pharmaceutical Products.[4]

    • Source: World Health Organiz

Sources

Optimization

Troubleshooting low purity in 4-Bromo-2,6-diisopropylphenol synthesis

Welcome to the Technical Support Center for the synthesis of 4-Bromo-2,6-diisopropylphenol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important ch...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 4-Bromo-2,6-diisopropylphenol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you overcome common challenges and achieve high purity in your synthesis.

Overview of the Synthesis

The synthesis of 4-Bromo-2,6-diisopropylphenol is typically achieved through the electrophilic bromination of 2,6-diisopropylphenol. The two isopropyl groups at the ortho positions provide significant steric hindrance, which plays a crucial role in directing the incoming electrophile (bromine) to the para position. However, the high activation of the phenyl ring by the hydroxyl group can lead to side reactions if the conditions are not carefully controlled.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis of 4-Bromo-2,6-diisopropylphenol, presented in a question-and-answer format.

Question 1: My reaction is very slow or appears to have stalled. What are the possible causes and how can I fix this?

Possible Causes:

  • Low Quality of Starting Material: The presence of impurities in your 2,6-diisopropylphenol can inhibit the reaction. Commercially available 2,6-diisopropylphenol prepared by Friedel-Crafts alkylation of phenol can contain isomeric impurities that may interfere with the desired reaction.[1]

  • Inactive Brominating Agent: The brominating agent (e.g., bromine or N-Bromosuccinimide) may have degraded over time.

  • Insufficient Activation: In the case of using a milder brominating agent like NBS, a catalytic amount of acid might be needed to enhance the electrophilicity of the bromine.

Suggested Solutions:

  • Verify the Purity of the Starting Material: It is highly recommended to use high-purity 2,6-diisopropylphenol (>99%). If the purity is questionable, consider purifying it by distillation or by converting it to a solid derivative (like a benzoate ester) for recrystallization, followed by hydrolysis.[1]

  • Use Fresh Brominating Agent: Ensure that your bromine or NBS is fresh and has been stored under appropriate conditions (cool, dry, and dark).

  • Catalytic Acid for NBS: If using NBS, the addition of a catalytic amount of a non-oxidizing acid, such as p-toluenesulfonic acid (p-TsOH), can facilitate the reaction.[2]

Question 2: My final product is contaminated with a significant amount of unreacted 2,6-diisopropylphenol. How can I improve the conversion?

Possible Causes:

  • Insufficient Brominating Agent: The stoichiometry of the brominating agent might be too low.

  • Short Reaction Time: The reaction may not have been allowed to proceed to completion.

  • Low Reaction Temperature: The reaction temperature may be too low to achieve a reasonable reaction rate.

Suggested Solutions:

  • Adjust Stoichiometry: While a 1:1 molar ratio of substrate to brominating agent is theoretically required, a slight excess (e.g., 1.05-1.1 equivalents) of the brominating agent can be used to drive the reaction to completion. However, be cautious as a large excess can lead to over-bromination.

  • Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material. Continue the reaction until the starting material spot is no longer visible.

  • Optimize Temperature: If the reaction is slow at room temperature, consider a moderate increase in temperature (e.g., to 40-50 °C). However, be aware that higher temperatures can also promote side reactions.

Question 3: I am observing multiple spots on my TLC plate, indicating the formation of byproducts. What are these impurities and how can I avoid them?

Possible Causes:

  • Over-bromination: The highly activated phenol ring can undergo further bromination to yield dibromo- or tribromo- derivatives.

  • Isomeric Impurities: If your starting 2,6-diisopropylphenol contains isomers (e.g., 2,4-diisopropylphenol), these will also be brominated, leading to a mixture of brominated products.

  • Side Reactions with Solvent: In some cases, the solvent can participate in side reactions.

Suggested Solutions:

  • Slow Addition of Brominating Agent: Add the brominating agent dropwise to a solution of the phenol at a low temperature (e.g., 0-5 °C) to maintain control over the reaction and minimize localized high concentrations of the brominating agent.

  • Precise Stoichiometry: Use a precise amount of the brominating agent. As mentioned, a slight excess might be necessary, but a large excess should be avoided.

  • High-Purity Starting Material: The importance of a pure starting material cannot be overstated. Isomeric impurities are notoriously difficult to remove from the final product.

  • Choice of Solvent: Use a non-polar, aprotic solvent like dichloromethane or carbon tetrachloride.

Potential Impurity Source Mitigation Strategy
2,6-diisopropylphenolIncomplete reactionUse a slight excess of brominating agent, increase reaction time/temperature, monitor by TLC.
2,4-Dibromo-2,6-diisopropylphenolOver-brominationSlow addition of brominating agent at low temperature, use precise stoichiometry.
Brominated IsomersImpure starting materialUse high-purity 2,6-diisopropylphenol (>99%).

Question 4: My product has a persistent color that I cannot remove. What is the cause and how can I decolorize it?

Possible Causes:

  • Trace Bromine: Residual bromine from the reaction can impart a yellow or brown color.

  • Oxidation Products: Phenols are susceptible to oxidation, which can form colored quinone-type byproducts.

Suggested Solutions:

  • Aqueous Wash with a Reducing Agent: During the workup, wash the organic layer with a dilute aqueous solution of a mild reducing agent, such as sodium bisulfite or sodium thiosulfate, to quench any unreacted bromine.

  • Activated Carbon Treatment: Dissolve the crude product in a suitable solvent and stir with a small amount of activated carbon for a short period. Filter the carbon through a pad of celite to remove it. Be aware that this can sometimes lead to product loss.

  • Recrystallization: Recrystallization is often effective at excluding colored impurities from the crystal lattice.

Frequently Asked Questions (FAQs)

Q1: What is the best brominating agent for this synthesis: Br₂ or NBS?

Both elemental bromine (Br₂) and N-Bromosuccinimide (NBS) can be effective.

  • Br₂ is a strong brominating agent and is often used in non-polar solvents like dichloromethane or carbon tetrachloride. It is highly corrosive and requires careful handling.

  • NBS is a solid and is generally easier and safer to handle than liquid bromine.[3] It is often used in polar solvents, and the reaction can sometimes be catalyzed by light or a radical initiator, or in the case of electrophilic substitution, by a catalytic amount of acid.[2] For regioselective para-bromination of a sterically hindered phenol, Br₂ in a non-polar solvent at low temperature is a common and effective choice.

Q2: What is the mechanism of this reaction?

The reaction proceeds via an electrophilic aromatic substitution mechanism. The hydroxyl group of the phenol is a strong activating group, increasing the electron density of the aromatic ring and making it more susceptible to attack by an electrophile (the positively polarized bromine atom). The steric bulk of the two ortho-isopropyl groups directs the incoming electrophile to the less hindered para-position.

Q3: What are the recommended purification methods for 4-Bromo-2,6-diisopropylphenol?

  • Recrystallization: This is often the most effective method for obtaining high-purity crystalline material. A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Suggested solvent systems to try include:

    • Hexanes or heptane

    • Ethanol/water mixture

    • Toluene/hexanes mixture

  • Column Chromatography: If recrystallization is ineffective, for example, if the impurities have similar solubility profiles to the product, column chromatography on silica gel can be used. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, is a good starting point.

Q4: How can I confirm the purity and identity of my final product?

  • Thin Layer Chromatography (TLC): To check for the presence of starting material and byproducts.

  • Melting Point: A sharp melting point close to the literature value is a good indicator of purity.

  • Spectroscopic Methods:

    • ¹H and ¹³C NMR: To confirm the structure and check for impurities.

    • GC-MS: To determine the purity and identify any volatile impurities.[4]

    • HPLC: Can be used for quantitative purity analysis.

Experimental Protocols & Visualizations

Representative Experimental Protocol for Bromination

This is a general protocol and may require optimization.

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,6-diisopropylphenol (1.0 eq) in dichloromethane. Cool the solution to 0 °C in an ice bath.

  • Bromination: Prepare a solution of bromine (1.05 eq) in dichloromethane. Add the bromine solution dropwise to the cooled phenol solution over 30-60 minutes with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up:

    • Quench the reaction by adding a saturated aqueous solution of sodium bisulfite.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., hexanes) or by column chromatography.

Reaction Scheme and Potential Side Products

reaction_scheme cluster_start Starting Material cluster_reaction Bromination cluster_products Products SM 2,6-Diisopropylphenol reagents Br₂ or NBS Solvent (e.g., CH₂Cl₂) Low Temperature SM->reagents Reacts with SM_imp Isomeric Impurities (e.g., 2,4-diisopropylphenol) SM_imp->reagents Reacts with product 4-Bromo-2,6-diisopropylphenol (Desired Product) reagents->product side_product1 Unreacted Starting Material reagents->side_product1 side_product2 Dibrominated Products reagents->side_product2 side_product3 Brominated Isomers reagents->side_product3

Caption: Overall reaction scheme for the bromination of 2,6-diisopropylphenol.

Troubleshooting Workflow

troubleshooting_workflow start Low Purity of 4-Bromo-2,6-diisopropylphenol check_sm Check Purity of Starting Material start->check_sm check_reaction Review Reaction Conditions start->check_reaction check_workup Evaluate Work-up & Purification start->check_workup sm_impure Starting Material Impure? check_sm->sm_impure reaction_issue Reaction Incomplete or Side Reactions? check_reaction->reaction_issue purification_issue Purification Ineffective? check_workup->purification_issue sm_impure->check_reaction No purify_sm Purify Starting Material (Distillation/Recrystallization) sm_impure->purify_sm Yes reaction_issue->check_workup No optimize_reaction Optimize Reaction: - Stoichiometry - Temperature - Reagent Addition Rate reaction_issue->optimize_reaction Yes optimize_purification Optimize Purification: - Recrystallization Solvent - Chromatography Conditions purification_issue->optimize_purification Yes end High Purity Product purification_issue->end No purify_sm->end optimize_reaction->end optimize_purification->end

Caption: A logical workflow for troubleshooting low purity issues.

References

  • Mougeot, R., Jubault, P., Legros, J., & Poisson, T. (2021). Continuous Flow Synthesis of Propofol. Molecules, 26(23), 7183. [Link]

  • Nandiwale, K. Y., & Bokade, V. V. (2014). Selective synthesis of propofol (2, 6-diisopropylphenol), an intravenous anesthetic drug, by isopropylation of phenol over H-beta and H-mordenite. RSC Advances, 4(61), 32467-32474. [Link]

  • Bailey, L. C., Tang, K. T., & Rogozinski, B. A. (1991). The determination of 2,6-diisopropylphenol (propofol) in an oil in water emulsion dosage form by high-performance liquid chromatography and by second derivative UV spectroscopy. Journal of Pharmaceutical and Biomedical Analysis, 9(6), 501-506. [Link]

  • Leiras Oy. (1996). Process for the purification of 2,6-diisopropylphenol. EP0716645B1.
  • Farmarc Nederland B.V. (2012). Process for the purification of 2,6-diisopropyl phenol. EP2522651A1.
  • Matrix Laboratories Ltd. (2011). Process for preparing extra pure 2, 6-diisopropyl phenol. WO2011161687A1.
  • Master Organic Chemistry. (2017). Bromination of alkenes with Br2 to give dibromides. [Link]

  • Organic Syntheses. p-BROMOPHENOL. [Link]

  • YouTube. (2020). Recrystallization. [Link]

  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. [Link]

  • YouTube. (2020). Recrystallization Technique for Organic Chemistry with Nadia Korovina. [Link]

  • SciSpace. (2019). Stability of Propofol (2,6-Diisopropylphenol) in Thermal Desorption Tubes during Air Transport. [Link]

  • YouTube. (2025). Solvent effect on regioselectivity of bromination of 2-isopropylphenol. [Link]

  • Royal Society of Chemistry. (2018). Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system. [Link]

  • Master Organic Chemistry. (2019). Bromination of alkenes with Br2 to give dibromides. [Link]

  • LabMedica. Analysis of Propofol (2,6-Diisopropylphenol) and its Metabolites in One Injection using the DuoSpray™ Ion Source. [Link]

  • PubMed. (1991). The determination of 2,6-diisopropylphenol (propofol) in an oil in water emulsion dosage form by high-performance liquid chromatography and by second derivative UV spectroscopy. [Link]

  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Wikipedia. N-Bromosuccinimide. [Link]

  • ResearchGate. (2018). (PDF) Practical, mild and efficient electrophilic bromination of phenols by a new I( iii )-based reagent: the PIDA–AlBr 3 system. [Link]

  • NCBI. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. [Link]

  • YouTube. (2021). electrophilic aromatic bromination with N-bromosuccinimide. [Link]

  • Master Organic Chemistry. (2013). Bromination of Alkenes - The Mechanism. [Link]

  • YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. [Link]

  • MDPI. (2024). Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Potency Guide: Propofol vs. 4-Bromopropofol on GABAA Receptors

Topic: Comparing potency of propofol vs 4-bromopropofol on GABAA receptors Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals Executive Summary & Mechanistic Dis...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparing potency of propofol vs 4-bromopropofol on GABAA receptors Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals

Executive Summary & Mechanistic Distinction

In the development of intravenous anesthetics, Propofol (2,6-diisopropylphenol) remains the gold standard for induction and maintenance.[1] However, its broad modulation of multiple ion channels contributes to hemodynamic side effects. 4-Bromopropofol , a para-halogenated analog, represents a critical structure-activity relationship (SAR) probe.

While both compounds function as Positive Allosteric Modulators (PAMs) of the GABA_A receptor, they diverge significantly in their secondary targets. The introduction of a bromine atom at the 4-position preserves GABA_A potency but drastically enhances potency at Glycine receptors (GlyRs) . This guide dissects the specific potency metrics, receptor subtype selectivity, and experimental validation protocols required to differentiate these two agents.

Chemical & Pharmacological Profile

FeaturePropofol4-Bromopropofol
IUPAC Name 2,6-diisopropylphenol4-bromo-2,6-diisopropylphenol
Molecular Weight 178.27 g/mol 257.17 g/mol
Lipophilicity (LogP) ~3.8~4.6 (Higher lipophilicity due to halogen)
Primary Target GABA_A Receptor (

)
GABA_A Receptor (

)
Secondary Target Glycine Receptor (Weak modulator)Glycine Receptor (High potency modulator)
In Vivo Profile Potent anesthetic/sedativeReduced anesthetic potency; potential anti-convulsant

Potency Analysis: GABA_A vs. Glycine Receptors[2]

The following data synthesizes electrophysiological recordings from Xenopus oocytes expressing recombinant human receptors.

GABA_A Receptor Potency

Contrary to the assumption that halogenation always increases potency via lipophilicity, 4-bromopropofol exhibits similar functional potency to propofol on the canonical synaptic GABA_A isoform.

  • Receptor Isoform:

    
     (Synaptic type)
    
  • Modulation Type: Positive Allosteric Modulation (Leftward shift of GABA concentration-response curve).

MetricPropofol4-BromopropofolComparative Insight
EC

(Potentiation)
4.0 – 7.0

M
4.0 – 7.0

M
Equipotent. The bromine substitution does not significantly alter efficacy at the

site.[2][3]
Direct Activation Significant at >20

M
Minimal4-Bromopropofol shows reduced efficacy as a direct agonist (in the absence of GABA).
TBPS Binding Inhibition IC

~ 20

M
IC

< 10

M
4-Bromopropofol has higher binding affinity but this does not translate to higher functional current potentiation.
Glycine Receptor Selectivity (The Critical Divergence)

The defining characteristic of 4-bromopropofol is its selectivity shift toward inhibitory glycine receptors.

  • Receptor Isoform: Homomeric

    
     GlyR[4][2]
    
  • Potency Shift: 4-Bromopropofol is 2–10 fold more potent than propofol at potentiating glycine currents.

Technical Insight: This selectivity profile suggests that while propofol's anesthesia is GABA-dominant, 4-bromopropofol's in vivo profile (e.g., loss of righting reflex) is confounded by its strong glycinergic action, which mediates immobility and spinal inhibition rather than pure hypnosis.

Mechanism of Action Diagram

The following diagram illustrates the differential modulation pathways of both compounds.

GABAA_Modulation Propofol Propofol GABAA GABA_A Receptor (α1β3γ2) Propofol->GABAA High Potency (EC50 ~5µM) GlyR Glycine Receptor (Homomeric α1) Propofol->GlyR Low Potency Bromo 4-Bromopropofol Bromo->GABAA High Potency (EC50 ~5µM) Bromo->GlyR High Potency (2-10x Propofol) Cl_Influx Cl- Influx (Hyperpolarization) GABAA->Cl_Influx GlyR->Cl_Influx Sedation Sedation / Hypnosis (Supraspinal) Cl_Influx->Sedation Via GABAA Immobility Immobility / Analgesia (Spinal) Cl_Influx->Immobility Via GlyR

Caption: Differential modulation of inhibitory ion channels by Propofol and 4-Bromopropofol.

Experimental Protocol: Two-Electrode Voltage Clamp (TEVC)

To validate these potency values, a standardized TEVC protocol using Xenopus laevis oocytes is recommended. This system minimizes lipid-sink effects common in mammalian cell culture assays for highly lipophilic drugs.

Preparation & Expression[4]
  • cDNA Injection: Inject nuclei of Stage V-VI Xenopus oocytes with cDNA encoding human GABA_A subunits (

    
    , 
    
    
    
    ,
    
    
    ) in a 1:1:1 ratio.
    • Note: Ensure

      
       incorporation by verifying sensitivity to benzodiazepines or insensitivity to Zn
      
      
      
      block.
  • Incubation: Incubate oocytes at 18°C in ND96 buffer supplemented with antibiotics (gentamicin) for 24–48 hours to allow receptor expression.

Electrophysiological Recording

Buffer Composition: ND96 (96 mM NaCl, 2 mM KCl, 1 mM MgCl


, 1.8 mM CaCl

, 5 mM HEPES, pH 7.5).

Step-by-Step Workflow:

  • Clamping: Impale oocyte with two microelectrodes (0.5–2 M

    
     resistance, filled with 3M KCl). Clamp voltage at -60 mV .
    
  • GABA EC

    
     Determination:  Apply increasing concentrations of GABA (0.1 
    
    
    
    M – 1 mM) to establish the full dose-response curve. Calculate the EC
    
    
    (concentration producing 20% of max response).
    • Rationale: Potentiation is best measured against a sub-maximal agonist concentration (EC

      
      ).
      
  • Drug Application (Co-application):

    • Perfuse oocyte with GABA (EC

      
      )  alone until current stabilizes (Control).
      
    • Washout (3-5 min).

    • Perfuse GABA (EC

      
      ) + Test Compound  (Propofol or 4-Bromopropofol at 0.1 – 100 
      
      
      
      M).
  • Data Analysis:

    • Calculate Potentiation %:

      
      .
      
    • Fit data to the Hill equation to derive EC

      
       for potentiation.
      
Protocol Workflow Diagram

TEVC_Protocol cluster_GABA Agonist Baseline cluster_Drug Potentiation Assay Start Start: Xenopus Oocyte Expression (24-48h) Clamp Voltage Clamp (-60 mV) Start->Clamp GABA_Curve Apply GABA Gradient (0.1µM - 1mM) Clamp->GABA_Curve Calc_EC20 Calculate GABA EC20 (Sub-maximal dose) GABA_Curve->Calc_EC20 Apply_Control Apply GABA (EC20) Record I_control Calc_EC20->Apply_Control Wash Washout (3-5 min) Apply_Control->Wash Apply_Test Apply GABA (EC20) + 4-Bromopropofol (0.1-100µM) Wash->Apply_Test Record_Effect Record I_test Apply_Test->Record_Effect Analysis Calculate % Potentiation Fit Hill Equation Record_Effect->Analysis

Caption: Standardized TEVC workflow for determining allosteric potentiation EC50.

References

  • Trapani, G., et al. (1998).[5] Propofol analogues. Synthesis, relationships between structure and affinity at GABAA receptor in rat brain, and differential electrophysiological profile at recombinant human GABAA receptors. Journal of Medicinal Chemistry. Link

  • Germann, A. L., et al. (2016). Activation and modulation of recombinant glycine and GABAA receptors by 4-halogenated analogues of propofol.[4][2][3] British Journal of Pharmacology.[6][7] Link

  • Krasowski, M. D., et al. (2001). General anesthetic potencies of a series of propofol analogs correlate with potency for potentiation of gamma-aminobutyric acid (GABA) current at the GABAA receptor but not with lipid solubility.[7] Journal of Pharmacology and Experimental Therapeutics. Link

  • Yamakura, T., et al. (2001).[6] Structural requirements of phenol derivatives for direct activation of chloride currents via GABAA receptors. European Journal of Pharmacology. Link

Sources

Comparative

Technical Comparison: Spectroscopic Profiling of 4-Bromo-2,6-diisopropylphenol vs. Propofol

This guide outlines the spectroscopic differentiation between 4-Bromo-2,6-diisopropylphenol (a halogenated derivative/impurity) and its parent compound, Propofol (2,6-diisopropylphenol) . It is designed for analytical ch...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the spectroscopic differentiation between 4-Bromo-2,6-diisopropylphenol (a halogenated derivative/impurity) and its parent compound, Propofol (2,6-diisopropylphenol) . It is designed for analytical chemists and pharmaceutical researchers requiring precise identification protocols.

Executive Summary

4-Bromo-2,6-diisopropylphenol (4-Bromopropofol) is a structural analog of the anesthetic Propofol, often appearing as a synthetic intermediate or a degradation impurity. While both compounds share the sterically hindered phenolic core, the para-substitution of hydrogen with a bromine atom introduces a distinct bathochromic (red) shift in the UV-Vis absorption spectrum. This guide details the physicochemical basis of this shift and provides a self-validating protocol for its detection.

Comparative Analysis: Physicochemical & Spectral Properties[1][2][3]

The presence of the bromine auxochrome at the para position alters the electronic transition energy of the phenolic chromophore. The table below summarizes the key differences.

FeaturePropofol (API) 4-Bromo-2,6-diisopropylphenol Differentiation Factor
IUPAC Name 2,6-Diisopropylphenol4-Bromo-2,6-diisopropylphenolPara-substitution
CAS Number 2078-54-822876-19-3 / 2432-03-3Distinct Chemical ID
Molecular Weight 178.27 g/mol 257.17 g/mol Mass Shift (+79 Da)
UV

(MeOH)
272 nm (Primary)~280–285 nm (Bathochromic Shift)

Electronic Effect Hyperconjugation (Alkyl)Mesomeric (+M) & Inductive (-I)Br lone pair donation lowers

energy gap
Appearance Clear, colorless liquidLight yellow crystalline solid/oilPhysical State
Mechanism of Spectral Shift

The UV absorption of Propofol is dominated by the


 transition of the benzene ring, modified by the electron-donating hydroxyl (-OH) and isopropyl groups.
  • Propofol (

    
    ):  The isopropyl groups provide mild electron donation via hyperconjugation.
    
  • 4-Bromopropofol (

    
    ):  The bromine atom acts as an auxochrome . Its lone pair electrons participate in resonance (+M effect) with the aromatic ring, extending the conjugation system. This stabilizes the excited state more than the ground state, reducing the energy gap (
    
    
    
    ) and shifting absorption to a longer wavelength (Red Shift).

Experimental Protocol: UV-Vis Characterization

Objective: To empirically validate the


 shift and quantify the extinction coefficient (

) for purity assessment.
Reagents & Equipment[5][14]
  • Solvent: Methanol (HPLC Grade) or Ethanol (Spectral Grade). Note: Avoid alkaline solvents to prevent phenolate ion formation, which drastically alters

    
    .
    
  • Reference Standard: Propofol (>99.9% purity).

  • Analyte: 4-Bromo-2,6-diisopropylphenol.[1][2]

  • Instrument: Double-beam UV-Vis Spectrophotometer (Scan range 200–400 nm).

  • Cuvettes: Quartz, 10 mm path length (

    
    ).
    
Step-by-Step Methodology
  • Stock Solution Preparation:

    • Weigh accurately ~10 mg of Propofol and 4-Bromopropofol into separate 100 mL volumetric flasks.

    • Dissolve and dilute to volume with Methanol. (Concentration

      
      ).
      
  • Working Standard Dilution:

    • Dilute 1.0 mL of each stock solution into 10 mL volumetric flasks with Methanol.

    • Final Concentration

      
      .
      
  • Baseline Correction:

    • Fill both reference and sample cuvettes with pure Methanol.

    • Run a baseline scan (200–400 nm) to zero the instrument.

  • Spectral Scanning:

    • Scan the Propofol sample.[3][4][5] Observe

      
       at 272 nm .
      
    • Scan the 4-Bromopropofol sample.[6][7][8] Observe

      
       in the 280–285 nm  region.
      
  • Data Validation (Self-Check):

    • Calculate Molar Absorptivity (

      
      ) using Beer-Lambert Law: 
      
      
      
      .
    • Acceptance Criteria: The 4-Bromo derivative should exhibit a distinct peak separation of >8 nm from Propofol. If peaks overlap significantly, check solvent pH (acidify slightly with 0.1% Formic Acid to ensure neutral phenol form).

Diagnostic Workflow (Graphviz Diagram)

The following diagram illustrates the logical decision tree for distinguishing the two compounds based on spectral and physical properties.

G cluster_legend Mechanism Start Unknown Phenolic Sample PhysicalCheck Physical State Check (at 25°C) Start->PhysicalCheck Liquid Clear Liquid PhysicalCheck->Liquid Likely Propofol Solid Yellowish Solid/Oil PhysicalCheck->Solid Likely Derivative UVAnalysis UV-Vis Scan (Methanol, 200-300 nm) Peak272 Max Absorbance ~270-272 nm UVAnalysis->Peak272 No Shift Peak282 Max Absorbance ~280-285 nm (Bathochromic Shift) UVAnalysis->Peak282 Red Shift (+10nm) Liquid->UVAnalysis Solid->UVAnalysis ResultPropofol ID: Propofol (API) Peak272->ResultPropofol ResultBromo ID: 4-Bromo-2,6-diisopropylphenol (Impurity/Intermediate) Peak282->ResultBromo Note Bromine substitution extends conjugation, lowering energy gap (E) and increasing wavelength (λ).

Caption: Decision logic for distinguishing Propofol from its brominated derivative using physical state and UV spectral shift.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10422572, 4-Bromopropofol. Retrieved from [Link]

  • Baker, M. T., & Gregerson, M. S. (2020). Role for the Propofol Hydroxyl in Anesthetic Protein Target Molecular Recognition. PMC. Retrieved from [Link]

  • Bailey, L. C., Tang, K. T., & Rogozinski, B. A. (1991). The determination of 2,6-diisopropylphenol (propofol) in an oil in water emulsion dosage form by high-performance liquid chromatography and by second derivative UV spectroscopy. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Universidad Autónoma de Madrid. Oxidative dearomatization of phenols mediated by Oxone®. (Thesis/Research Data containing synthesis and characterization of 4-bromo-2,6-diisopropylphenol). Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Mass Spectrometry Analysis of Brominated Propofol Derivatives

This guide provides a comprehensive comparison of mass spectrometry-based approaches for the characterization and quantification of brominated propofol derivatives. We will delve into the nuances of sample preparation, i...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of mass spectrometry-based approaches for the characterization and quantification of brominated propofol derivatives. We will delve into the nuances of sample preparation, ionization, and fragmentation, offering field-proven insights and experimental data to guide researchers and drug development professionals in selecting the optimal analytical strategy. Our focus is on the "why" behind the "how," ensuring a deep understanding of the underlying principles for robust and reliable results.

Introduction: The Analytical Challenge of Brominated Propofol Derivatives

Propofol (2,6-diisopropylphenol) is a widely used intravenous anesthetic agent. Its metabolism is extensive, and the identification of its metabolites is crucial for understanding its pharmacokinetics and pharmacodynamics. Bromination of the propofol molecule, either as a deliberate chemical modification for research purposes or as a potential metabolic or environmental transformation product, introduces unique analytical challenges. The presence of bromine isotopes (79Br and 81Br) in nearly equal natural abundance (50.69% and 49.31%, respectively) creates a characteristic isotopic pattern that is a powerful diagnostic tool in mass spectrometry. However, the electronegativity and reactivity of bromine can also influence ionization efficiency and fragmentation pathways.

This guide will compare and contrast common mass spectrometry workflows, including Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), with a focus on the specific considerations for analyzing brominated propofol derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS): The Classical Approach

GC-MS has historically been a workhorse for the analysis of volatile and semi-volatile compounds like propofol. Its high chromatographic resolution and the extensive, standardized electron ionization (EI) libraries make it an attractive option for initial identification.

The Critical Role of Derivatization in GC-MS

Propofol and its hydroxylated metabolites are polar and require derivatization to increase their volatility and thermal stability for GC analysis. This is a critical step where experimental choices significantly impact the outcome.

  • Silylation: This is the most common derivatization technique for propofol. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) are frequently used to replace the active hydrogen on the phenolic group with a trimethylsilyl (TMS) group. This not only increases volatility but also produces characteristic fragmentation patterns.

  • Acetylation: Using reagents like acetic anhydride can also be effective. However, silylation is often preferred due to the cleaner reaction products and the highly characteristic fragments generated from the TMS derivatives.

Experimental Protocol: Silylation of Brominated Propofol Derivatives for GC-MS Analysis

  • Sample Preparation: Evaporate 100 µL of the sample extract to dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization: Add 50 µL of BSTFA + 1% TMCS and 50 µL of ethyl acetate.

  • Reaction: Cap the vial tightly and heat at 70°C for 30 minutes.

  • Analysis: Cool to room temperature and inject 1 µL into the GC-MS system.

Causality Behind the Choices: The use of a catalyst like TMCS enhances the reaction kinetics of BSTFA, ensuring complete derivatization of the sterically hindered phenolic group of propofol and its derivatives. The temperature and time are optimized for complete reaction without degradation.

Electron Ionization (EI) and Fragmentation Patterns

Electron ionization at 70 eV is a high-energy, hard ionization technique that leads to extensive and reproducible fragmentation. This is both a strength and a weakness.

  • Strengths: The resulting mass spectra are rich in structural information and can be compared against commercial or in-house spectral libraries for confident identification.

  • Weaknesses: The molecular ion (M+•) may be weak or absent, which can be problematic for confirming the molecular weight of an unknown brominated derivative.

Predicted Fragmentation of a Mono-brominated Propofol-TMS Derivative:

For a mono-brominated propofol, the TMS derivative would have a molecular weight corresponding to the addition of a bromine atom and a TMS group, minus a hydrogen atom. The key diagnostic feature will be the isotopic cluster for bromine. The fragmentation will likely follow pathways similar to those of the propofol-TMS derivative.

  • Loss of a Methyl Group (-15 Da): A common fragmentation for TMS derivatives, leading to a stable ion.

  • Loss of an Isopropyl Group (-43 Da): Cleavage of the isopropyl side chain is a characteristic fragmentation of propofol.

  • McLafferty Rearrangement: Propofol and its derivatives can undergo this rearrangement, leading to the loss of propene (-42 Da).

Trustworthiness through Self-Validation: The presence of the characteristic bromine isotopic pattern in both the molecular ion region (if observed) and the fragment ions serves as an internal validation of the identification.

Diagram: GC-MS Workflow for Brominated Propofol Analysis

cluster_sample_prep Sample Preparation cluster_gc_ms GC-MS Analysis cluster_data_analysis Data Analysis Sample Biological Matrix (e.g., Plasma, Urine) Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Derivatization Silylation (BSTFA) Evaporation->Derivatization GC_Inlet GC Inlet (Split/Splitless) Derivatization->GC_Inlet GC_Column Capillary Column (e.g., HP-5MS) GC_Inlet->GC_Column MS_Source Electron Ionization (EI, 70 eV) GC_Column->MS_Source Mass_Analyzer Quadrupole or Ion Trap MS_Source->Mass_Analyzer Detector Electron Multiplier Mass_Analyzer->Detector TIC Total Ion Chromatogram Detector->TIC Mass_Spectrum Mass Spectrum (Fragmentation Pattern) TIC->Mass_Spectrum Library_Search Spectral Library Search Mass_Spectrum->Library_Search Quantification Quantification Mass_Spectrum->Quantification

Caption: A typical workflow for the GC-MS analysis of brominated propofol derivatives.

Liquid Chromatography-Mass Spectrometry (LC-MS): The Modern Standard

LC-MS has become the preferred platform for the analysis of drug metabolites due to its applicability to a wider range of compounds, including polar and non-volatile molecules, and its use of soft ionization techniques.

The Power of Electrospray Ionization (ESI)

ESI is a soft ionization technique that typically produces protonated molecules ([M+H]+) in positive ion mode or deprotonated molecules ([M-H]-) in negative ion mode, with minimal fragmentation in the source. This is highly advantageous for determining the molecular weight of unknown metabolites.

  • Positive vs. Negative Ion Mode: For phenolic compounds like propofol and its derivatives, negative ion mode is often more sensitive as the phenolic proton is readily abstracted. However, positive ion mode can also be effective, particularly with the addition of an adduct-forming species to the mobile phase. The choice should be empirically determined.

Authoritative Grounding: The principles of electrospray ionization are well-described in the literature, with seminal work by John B. Fenn providing the foundation for its application in the analysis of biomolecules.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

The combination of LC with tandem mass spectrometry (LC-MS/MS) is a powerful tool for both quantification and structural confirmation.

  • Selected Reaction Monitoring (SRM) / Multiple Reaction Monitoring (MRM): For quantitative analysis, this technique offers exceptional sensitivity and selectivity. A specific precursor ion (e.g., the [M-H]- of a brominated propofol derivative) is selected in the first mass analyzer, fragmented in a collision cell, and a specific product ion is monitored in the second mass analyzer.

  • Product Ion Scanning: For structural elucidation, a precursor ion is selected and fragmented to generate a full product ion spectrum. This provides detailed structural information.

Predicted Fragmentation in MS/MS (Negative Ion Mode):

For a deprotonated mono-brominated propofol, collision-induced dissociation (CID) would likely result in:

  • Loss of an Isopropyl Radical (•C3H7): While less common in negative mode, it can occur.

  • Loss of Propene (C3H6): A neutral loss from the isopropyl group.

  • Cleavage of the C-Br bond: This would result in an ion corresponding to the deprotonated propofol molecule.

Experimental Protocol: LC-MS/MS Analysis of Brominated Propofol Derivatives

  • Sample Preparation: Protein precipitation of plasma samples with acetonitrile (1:3 v/v), followed by centrifugation.

  • Chromatography: Reversed-phase chromatography using a C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Gradient: A suitable gradient from 5% to 95% B over several minutes.

  • Mass Spectrometry:

    • Ionization: ESI in negative ion mode.

    • MS/MS: For a mono-brominated propofol (MW ≈ 257/259 Da), the precursor ions would be m/z 256/258. Optimize collision energy to generate characteristic product ions.

Diagram: LC-MS/MS Workflow for Brominated Propofol Analysis

cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Matrix (e.g., Plasma, Microsomes) Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer LC_System HPLC/UHPLC System Supernatant_Transfer->LC_System LC_Column Reversed-Phase C18 Column LC_System->LC_Column MS_Source Electrospray Ionization (ESI) LC_Column->MS_Source MS1 Q1: Precursor Ion Selection MS_Source->MS1 Collision_Cell Q2: Collision-Induced Dissociation (CID) MS1->Collision_Cell MS2 Q3: Product Ion Scanning Collision_Cell->MS2 Chromatogram Extracted Ion Chromatogram MS2->Chromatogram MSMS_Spectrum Product Ion Spectrum Chromatogram->MSMS_Spectrum Quantification Quantification (MRM) Chromatogram->Quantification Structure_Elucidation Structural Elucidation MSMS_Spectrum->Structure_Elucidation

Caption: A standard workflow for the LC-MS/MS analysis of brominated propofol derivatives.

Comparative Performance and Data

To provide a clear comparison, let's consider the analysis of a hypothetical mono-brominated propofol derivative.

Table 1: Comparison of GC-MS and LC-MS/MS for Mono-brominated Propofol Analysis

FeatureGC-MS with DerivatizationLC-MS/MSRationale and Insights
Sample Preparation Multi-step (extraction, evaporation, derivatization)Simpler (e.g., protein precipitation)LC-MS offers higher throughput due to simpler sample preparation.
Ionization Electron Ionization (EI)Electrospray Ionization (ESI)ESI is a soft ionization technique, preserving the molecular ion, which is critical for unknown identification.
Molecular Ion Often weak or absentTypically the base peak ([M-H]- or [M+H]+)The strong molecular ion in ESI is a significant advantage for metabolite ID.
Fragmentation Extensive, library-searchableControlled via CID in MS/MSMS/MS provides targeted fragmentation for structural confirmation and quantification.
Selectivity ModerateHigh (with MRM)The specificity of MRM transitions in LC-MS/MS provides superior selectivity in complex matrices.
Sensitivity Good (ng/mL range)Excellent (pg/mL range)LC-MS/MS generally offers lower limits of detection.
Key Diagnostic Feature Bromine isotope pattern in fragment ionsBromine isotope pattern in precursor and product ionsThe isotopic pattern is a powerful confirmation tool in both techniques.

Table 2: Hypothetical Experimental Data for a Mono-brominated Propofol Derivative

ParameterGC-MS (TMS Derivative)LC-MS/MS (Negative ESI)
Molecular Weight 330/332 Da257/259 Da
Observed Molecular Ion (m/z) 330/332 (low intensity)256/258 ([M-H]-)
Key Fragment 1 (m/z) 315/317 ([M-CH3]+)241/243 ([M-H-CH3]-)
Key Fragment 2 (m/z) 287/289 ([M-C3H7]+)214/216 ([M-H-C3H6]-)
Limit of Quantification (in plasma) ~1 ng/mL~50 pg/mL

Conclusion and Recommendations

For the comprehensive analysis of brominated propofol derivatives, a dual-pronged approach leveraging both GC-MS and LC-MS/MS offers the most complete picture.

  • For Initial Identification and Structural Confirmation: GC-MS with derivatization can be valuable, especially if an EI spectral library of related compounds is available. The reproducible fragmentation patterns can provide a high degree of confidence in the identification of the core structure.

  • For Sensitive Quantification and Analysis of Polar Metabolites: LC-MS/MS is the superior technique. Its ability to analyze compounds without derivatization, its soft ionization that preserves the molecular ion, and the exceptional sensitivity and selectivity of MRM make it the gold standard for quantitative bioanalysis and the characterization of a broad range of metabolites.

Recommendation for Drug Development Professionals: For regulated bioanalysis and metabolite identification studies, LC-MS/MS is the platform of choice. Its robustness, sensitivity, and versatility are unmatched for the demands of drug development. GC-MS can serve as a complementary technique for confirmation or for the analysis of specific volatile derivatives.

References

  • Principles of Mass Spectrometry. (Source: Michigan State University, Department of Chemistry). [Link]

  • Gas chromatography-mass spectrometry (GC-MS) based metabolomics. (Source: Nature Protocols). [Link]

  • Electrospray Ionization. (Source: The official website of the Nobel Prize). [Link]

Comparative

A Comparative Analysis of Chromatographic Retention Times: Propofol vs. 4-Bromopropofol

For researchers and professionals in drug development and analytical chemistry, understanding the subtle molecular changes that influence chromatographic behavior is paramount. This guide provides an in-depth comparison...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and analytical chemistry, understanding the subtle molecular changes that influence chromatographic behavior is paramount. This guide provides an in-depth comparison of the expected chromatographic retention times of propofol and its halogenated analog, 4-bromopropofol, under reversed-phase high-performance liquid chromatography (RP-HPLC) conditions. While specific experimental data for 4-bromopropofol is not widely published, this comparison is grounded in fundamental principles of chromatography and the well-documented behavior of propofol.

The Molecular Basis for Chromatographic Separation

Propofol (2,6-diisopropylphenol) is a widely used intravenous anesthetic agent. Its chemical structure features a phenol group with two isopropyl groups attached to the aromatic ring. These bulky, non-polar isopropyl groups contribute significantly to the molecule's overall hydrophobicity.

In contrast, 4-bromopropofol is a derivative of propofol where a bromine atom is substituted at the para position (position 4) of the phenol ring. The introduction of a halogen atom, such as bromine, into an aromatic ring has a significant impact on the molecule's electronic properties and, consequently, its polarity. Bromine is an electronegative atom, meaning it has a tendency to pull electron density towards itself.[1] This creates a dipole moment in the carbon-bromine bond, making this part of the molecule more polar than the corresponding carbon-hydrogen bond in propofol.

However, the overall polarity of the molecule is not solely determined by a single bond. It is the vector sum of all bond dipoles within the molecule's three-dimensional structure.[2][3] While the C-Br bond is polar, the addition of a large, polarizable bromine atom also increases the molecule's overall molecular weight and surface area. In the context of reversed-phase chromatography, where the stationary phase is non-polar and the mobile phase is polar, the interaction between the analyte and the stationary phase is primarily driven by hydrophobic (non-polar) interactions.[4][5] More hydrophobic, or less polar, compounds will have a stronger affinity for the non-polar stationary phase and will therefore be retained longer on the column.[4][6][7]

Given that the bulk of the propofol and 4-bromopropofol molecules remains non-polar due to the diisopropylphenol structure, the increased molecular weight and van der Waals interactions from the bromine atom are expected to enhance the overall interaction with the non-polar stationary phase. This leads to the prediction that 4-bromopropofol will exhibit a longer retention time than propofol under identical RP-HPLC conditions.

Experimental Protocol for Comparative Analysis

To empirically determine and compare the retention times of propofol and 4-bromopropofol, a robust and validated RP-HPLC method is required. The following protocol is based on established methods for propofol analysis and is designed to provide a clear separation of the two compounds.[8][9][10]

Step-by-Step Methodology
  • Preparation of Standards:

    • Prepare individual stock solutions of propofol and 4-bromopropofol in methanol at a concentration of 1 mg/mL.

    • From the stock solutions, prepare working standard solutions in the mobile phase at a concentration of 10 µg/mL.

    • Prepare a mixed standard solution containing both propofol and 4-bromopropofol at a final concentration of 10 µg/mL each in the mobile phase.

  • Chromatographic Conditions:

    • HPLC System: A standard HPLC system equipped with a UV detector.

    • Column: A C18 reversed-phase column (e.g., ODS-2, 250 mm x 4.6 mm, 5 µm particle size) is a suitable choice.[9][11]

    • Mobile Phase: A mixture of acetonitrile and water (70:30 v/v) has been shown to be effective for propofol analysis.[9][11]

    • Flow Rate: 1.0 mL/min.[10]

    • Injection Volume: 20 µL.

    • Detection Wavelength: 270 nm, which is a common wavelength for the detection of phenolic compounds like propofol.[10][12]

    • Column Temperature: Ambient.

  • Analysis Procedure:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject the individual standard solutions of propofol and 4-bromopropofol to determine their individual retention times.

    • Inject the mixed standard solution to confirm the separation and resolution of the two compounds.

    • Perform all injections in triplicate to ensure the reproducibility of the retention times.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis stock_propofol Propofol Stock (1 mg/mL) working_standards Working Standards (10 µg/mL) in Mobile Phase stock_propofol->working_standards stock_4bromo 4-Bromopropofol Stock (1 mg/mL) stock_4bromo->working_standards mixed_standard Mixed Standard (10 µg/mL each) working_standards->mixed_standard injection Inject Samples (20 µL) mixed_standard->injection hplc_system HPLC System (C18 Column, UV Detector) hplc_system->injection mobile_phase Mobile Phase (Acetonitrile:Water 70:30) mobile_phase->hplc_system chromatogram Record Chromatograms injection->chromatogram retention_time Determine Retention Times chromatogram->retention_time comparison Compare Retention Times retention_time->comparison

Caption: Workflow for the comparative HPLC analysis of Propofol and 4-Bromopropofol.

Expected Results and Discussion

Based on the principles of reversed-phase chromatography, a clear separation between propofol and 4-bromopropofol is anticipated. The compound that is less polar will interact more strongly with the non-polar C18 stationary phase, resulting in a longer retention time.

CompoundStructureExpected Retention Time (min)Rationale
Propofol 2,6-diisopropylphenol~6.6The parent compound, with its hydrophobicity primarily determined by the diisopropylphenol structure.[9]
4-Bromopropofol 4-bromo-2,6-diisopropylphenol> 6.6The addition of the bromine atom increases the molecular weight and polarizability, leading to stronger van der Waals interactions with the non-polar stationary phase and thus a longer retention time.

The expected elution order is therefore: Propofol < 4-Bromopropofol .

The primary reason for this predicted outcome is the increased hydrophobicity and polarizability of 4-bromopropofol compared to propofol. While the carbon-bromine bond introduces a dipole, the overall effect of the large bromine atom is an increase in the non-polar character of the molecule in the context of its interaction with a C18 stationary phase. The larger electron cloud of bromine makes it more polarizable, leading to stronger induced dipole-induced dipole (van der Waals) interactions with the long hydrocarbon chains of the stationary phase. This enhanced interaction necessitates a longer time for the mobile phase to elute the compound from the column.

Conclusion

In a reversed-phase HPLC system, it is expected that 4-bromopropofol will have a longer retention time than propofol. This is attributed to the increased molecular weight and polarizability conferred by the bromine atom, which enhances the hydrophobic interactions with the non-polar stationary phase. The provided experimental protocol offers a reliable method for verifying this theoretical comparison. This guide serves as a valuable resource for researchers and scientists involved in the analysis of propofol and its derivatives, providing both the theoretical framework and a practical methodology for their chromatographic separation.

References

  • Journal of Chromatographic Science, Determination of Propofol Using High Performance Liquid Chromatography in Whole Blood with Fluorescence Detection. Available at: [Link]

  • PubMed, Chromatographic assay and pharmacokinetic studies of propofol in human serum. Available at: [Link]

  • ResearchGate, Chromatographic separation of propofol and its metabolites for a multi-analyte calibrator (2.0 µg/mL). Available at: [Link]

  • Reddit, [Analytical Chemistry] Question about HPLC retention time. Available at: [Link]

  • Agilent, Determination of Propofol in Biological Samples. Available at: [Link]

  • ResearchGate, Determination of Propofol Using High Performance Liquid Chromatography in Whole Blood with Fluorescence Detection. Available at: [Link]

  • LCGC International, Back to Basics: The Role of pH in Retention and Selectivity. Available at: [Link]

  • Keio University, Aqueous chromatographic system for the quantification of propofol in biological fluids using a temperature-responsive polymer modified stationary phase. Available at: [Link]

  • Chemistry Stack Exchange, Retention Time Change in Reversed Phase Chromatography (revised). Available at: [Link]

  • Drawell, What Affects Retention Time in Gas Chromatography. Available at: [Link]

  • Asian Journal of Pharmaceutics, High-Performance Liquid Chromatography Assessment of Propofol Stability in Pharmaceuticals. Available at: [Link]

  • PMC, Retention of Halogenated Solutes on Stationary Phases Containing Heavy Atoms. Available at: [Link]

  • ResearchGate, High-Performance Liquid Chromatography Assessment of Propofol Stability in Pharmaceuticals. Available at: [Link]

  • Course Hero, CHAPTER-1 STRUCTURES AND PHYSICAL PROPERTIES Bond Polarity. Available at: [Link]

  • Chemical Science (RSC Publishing), Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials. Available at: [Link]

  • Chrom Tech, Inc., Reverse Phase Chromatography Techniques. Available at: [Link]

  • YouTube, BrF3 Polar or Nonpolar (Bromine trifluoride). Available at: [Link]

  • Research Journal of Pharmacy and Technology, Method Development and Validation of Propofol by Reverse Phase HPLC and its Estimation in Commercial Formulation. Available at: [Link]

  • ResearchGate, Chlorine and Bromine Isotope Fractionation of Halogenated Organic Pollutants on Gas Chromatography Columns. Available at: [Link]

  • Chemistry LibreTexts, Molecular Polarity. Available at: [Link]

  • Wikipedia, Reversed-phase chromatography. Available at: [Link]

  • YouTube, IB Chemistry Topic 4.4: Polarity, Intermolecular Forces & Solubility. Available at: [Link]

  • Preparatory Chemistry, Molecular Polarity. Available at: [Link]

Sources

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